Zileuton-13C2,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)(1,2-13C2)ethyl]-1-hydroxyurea |
InChI |
InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1+1,7+1,13+1 |
InChI Key |
MWLSOWXNZPKENC-CUVPCUOESA-N |
Isomeric SMILES |
[13CH3][13CH](C1=CC2=CC=CC=C2S1)[15N](C(=O)N)O |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Zileuton: A Technical Guide to its Mechanism of Action as a 5-Lipoxygenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zileuton is an orally active small molecule inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthetic pathway of leukotrienes. By selectively targeting 5-LOX, Zileuton effectively suppresses the production of pro-inflammatory leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These lipid mediators are pivotal in the pathophysiology of asthma and other inflammatory diseases, contributing to bronchoconstriction, inflammation, microvascular permeability, and mucus secretion. This technical guide provides an in-depth review of the molecular mechanism, pharmacokinetics, pharmacodynamics, and the key experimental evidence that underpins the therapeutic action of Zileuton.
Core Mechanism of Action: Inhibition of 5-Lipoxygenase
Zileuton exerts its therapeutic effect through direct and selective inhibition of 5-lipoxygenase.[1] 5-LOX is a non-heme iron-containing dioxygenase that catalyzes the first two steps in the conversion of arachidonic acid (AA) into leukotrienes.[2]
The mechanism of inhibition is multifaceted. Zileuton contains an N-hydroxyurea moiety, which is critical for its activity. It is believed to act as a redox inhibitor and an iron chelator within the active site of the 5-LOX enzyme.[3] By interacting with the ferric (Fe³⁺) iron atom essential for catalysis, Zileuton reduces it to the inactive ferrous (Fe²⁺) state, thereby preventing the enzyme from binding its substrate, arachidonic acid, and initiating the leukotriene synthesis cascade.[3]
This inhibition prevents the formation of the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), and its subsequent conversion to Leukotriene A4 (LTA4). As LTA4 is the common precursor for all leukotrienes, its suppression leads to a profound reduction in the downstream synthesis of both LTB4 and the cysteinyl leukotrienes (CysLTs).[1][4]
Signaling Pathway: The Arachidonic Acid Cascade
The following diagram illustrates the arachidonic acid cascade and the precise point of intervention by Zileuton.
Pharmacodynamics & Efficacy Data
The inhibitory effect of Zileuton on 5-LOX is concentration-dependent and has been demonstrated in a variety of in vitro, ex vivo, and in vivo systems.
In Vitro & Ex Vivo Inhibitory Activity
Zileuton potently inhibits the synthesis of LTB4 and other 5-LOX products in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.
| System | Parameter Measured | IC₅₀ Value (µM) | Reference |
| Rat Basophilic Leukemia Cells (Supernatant) | 5-HETE Synthesis | 0.5 | [1] |
| Rat Polymorphonuclear Leukocytes (PMNLs) | 5-HETE Synthesis | 0.3 | [1] |
| Rat PMNLs | LTB₄ Biosynthesis | 0.4 | [1] |
| Human PMNLs | LTB₄ Biosynthesis | 0.4 | [1] |
| Human Whole Blood (ex vivo) | LTB₄ Biosynthesis | 0.9 | [1] |
| Human Whole Blood (LPS-stimulated) | PGE₂ Production | ~13.0 | [5] |
| Mouse Peritoneal Macrophages | PGE₂ Production | 5.79 | [5] |
| Human HEK293 Cells (stimulated) | 5-LO Product Biosynthesis | ~1.0 | [6][7] |
Note: The inhibition of prostaglandin (PGE₂) production observed in some studies at higher concentrations is thought to be an indirect effect resulting from the inhibition of arachidonic acid release, rather than direct cyclooxygenase (COX) enzyme inhibition.[5][8]
Clinical Pharmacodynamics & Efficacy
In clinical settings, Zileuton administration leads to a significant and rapid reduction in leukotriene production. This biochemical effect is correlated with improvements in clinical outcomes for patients with asthma.
| Parameter | Dosage | Result | Reference |
| Ex Vivo LTB₄ Inhibition | 600 mg (single dose) | >80% maximum inhibition at a plasma concentration of 2 µg/mL. | ZYFLO® Prescribing Information |
| Urinary LTE₄ Levels | 600 mg QID | Significant reduction, demonstrating in vivo inhibition of CysLTs. | ZYFLO® Prescribing Information |
| FEV₁ Improvement | 600 mg QID (13 weeks) | 15.7% improvement vs. 7.7% for placebo (P=0.006). | [9] |
| FEV₁ Improvement | 400 mg or 600 mg QID (6 months) | 12% to 16% improvement from baseline vs. 6% for placebo. | Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma. |
| Asthma Exacerbations | 600 mg QID (13 weeks) | 6.1% of patients required corticosteroid treatment vs. 15.6% for placebo (P=0.02). | [9] |
| BALF Eosinophils | Zileuton Treatment | 68% reduction in post-antigen bronchoalveolar lavage fluid (BALF) eosinophil count in high LT producers. | [10] |
Pharmacokinetic Profile
The clinical efficacy of Zileuton is governed by its pharmacokinetic properties, which determine the concentration of the drug at its target site over time.
| Parameter | Value | Reference |
| Bioavailability | Well-absorbed after oral administration. | [11] |
| Time to Peak Plasma (Tₘₐₓ) | ~1.7 hours (immediate release). | ZYFLO® Prescribing Information |
| Plasma Protein Binding | ~93% (primarily to albumin). | [11] |
| Apparent Volume of Distribution (Vd/F) | ~1.2 L/kg. | ZYFLO® Prescribing Information |
| Metabolism | Hepatic, via Cytochrome P450 enzymes (CYP1A2, 2C9, 3A4). | [6] |
| Elimination Half-Life (t₁/₂) | ~2.5 - 3.2 hours. | ZYFLO® Prescribing Information |
| Excretion | Primarily in urine (~95% as metabolites) and feces (~2%). | [11] |
Key Experimental Protocols
The elucidation of Zileuton's mechanism of action relies on robust biochemical and cellular assays. Below are detailed methodologies for two pivotal experiments.
Protocol: 5-Lipoxygenase Inhibition Assay (Cell-Free)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified or semi-purified 5-LOX.
Objective: To determine the IC₅₀ value of Zileuton for 5-LOX activity.
Methodology:
-
Enzyme Preparation: A 20,000 x g supernatant from sonicated rat basophilic leukemia cells can be used as the source of 5-LOX.[1]
-
Reaction Mixture: Prepare reaction tubes containing an appropriate buffer (e.g., Tris-HCl), CaCl₂, and ATP.
-
Inhibitor Addition: Add varying concentrations of Zileuton (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction tubes.
-
Pre-incubation: Pre-incubate the enzyme preparation with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate for a specific time (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the reaction by adding an organic solvent (e.g., methanol or acetonitrile) and an internal standard.
-
Product Quantification: Centrifuge to pellet protein. Analyze the supernatant for the presence of 5-LOX products (e.g., 5-HETE) using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection at ~236 nm.[6]
-
Data Analysis: Calculate the percent inhibition for each Zileuton concentration relative to the vehicle control. Plot percent inhibition against log[Zileuton] and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Ex Vivo Leukotriene B₄ (LTB₄) Production Assay
This assay is crucial for demonstrating pharmacodynamic activity by measuring the effect of an orally administered drug on leukotriene synthesis in whole blood.
Objective: To quantify the inhibition of LTB₄ synthesis in whole blood from subjects dosed with Zileuton.
Methodology:
-
Blood Collection: Collect heparinized whole blood samples from subjects at various time points before and after Zileuton administration.
-
Stimulation: Aliquot whole blood into tubes and stimulate LTB₄ production by adding a calcium ionophore, such as A23187 (e.g., final concentration of 10-50 µM).[12][13] Include an unstimulated control.
-
Incubation: Incubate the samples for a defined period (e.g., 15-30 minutes) at 37°C with gentle agitation.
-
Termination: Stop the reaction by placing tubes on ice and adding a chelating agent like EDTA to sequester calcium.
-
Plasma Separation: Centrifuge the samples to separate the plasma.
-
Sample Extraction: Extract LTB₄ from the plasma using a suitable method, such as liquid-liquid extraction with a solvent like methyl tertiary butyl ether (MTBE) or solid-phase extraction.[14]
-
Quantification: Measure the concentration of LTB₄ in the extracts using a validated analytical method. Options include:
-
Data Analysis: Compare the LTB₄ levels in post-dose samples to the pre-dose (baseline) levels to determine the percentage of inhibition over time.
Conclusion
Zileuton's mechanism of action is centered on its potent and selective inhibition of 5-lipoxygenase, the rate-limiting enzyme in leukotriene biosynthesis. By blocking the production of both LTB₄ and the cysteinyl leukotrienes, Zileuton effectively mitigates the key inflammatory and bronchoconstrictive pathways central to the pathophysiology of asthma. The extensive body of in vitro, ex vivo, and clinical data provides a clear and compelling picture of its molecular and therapeutic effects, validating 5-LOX as a critical target for anti-inflammatory drug development. This guide serves as a foundational resource for professionals engaged in the research and development of novel anti-inflammatory therapies.
References
- 1. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of degradation of Zileuton, a potent 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized Trial of Zileuton for Treatment of COPD Exacerbations Requiring Hospitalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of zileuton in a subpopulation of allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced generation of leukotriene B4 from calcium ionophore-stimulated rat peritoneal inflammatory cells: a possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Zileuton's Role in Leukotriene Synthesis Inhibition
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of Zileuton, a direct inhibitor of the 5-lipoxygenase enzyme. It details its mechanism of action, presents quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Introduction: The 5-Lipoxygenase Pathway
Leukotrienes are a family of pro-inflammatory lipid mediators derived from arachidonic acid. They are pivotal in the pathophysiology of various inflammatory diseases, most notably asthma.[1] The synthesis of all leukotrienes is initiated by the enzyme 5-lipoxygenase (5-LOX).[2][3] This pathway produces two main classes of leukotrienes:
-
Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and a key mediator in inflammation.[2][4]
-
Cysteinyl Leukotrienes (LTC4, LTD4, and LTE4): These mediators are responsible for many of the hallmark symptoms of asthma, including bronchoconstriction, increased mucus secretion, and edema in the airways.[2][5]
Given their central role in inflammation, targeting the 5-LOX pathway presents a compelling therapeutic strategy. Zileuton is a first-in-class molecule designed to directly inhibit this key enzyme.[6]
Mechanism of Action of Zileuton
Zileuton functions as a potent, selective, and reversible inhibitor of the 5-lipoxygenase enzyme.[7][8] By binding to 5-LOX, it directly blocks the conversion of arachidonic acid into an unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is the precursor to all leukotrienes. This inhibition prevents the formation of both LTB4 and the cysteinyl leukotrienes, thereby mitigating their downstream inflammatory effects.[5][9] This mechanism differs from leukotriene receptor antagonists (e.g., montelukast), which only block the action of cysteinyl leukotrienes at the CysLT1 receptor.[9]
// Inhibition representation Zileuton [label="Zileuton", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [shape=point, style=invis];
// Pathway connections phospholipids -> PLA2 [dir=none]; PLA2 -> AA; AA -> FiveLOX [dir=none]; FiveLOX -> HPETE; HPETE -> LTA4; LTA4 -> LTA4H [dir=none]; LTA4H -> LTB4; LTA4 -> LTC4S [dir=none]; LTC4S -> LTC4; LTC4 -> LTD4 -> LTE4;
// Inhibition connection Zileuton -> Inhibition [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; Inhibition -> FiveLOX [dir=none, style=dashed, color="#EA4335", penwidth=2];
// Invisible edges for alignment {rank=same; Zileuton; Inhibition; FiveLOX;} } Caption: The Leukotriene Synthesis Pathway and Zileuton's Point of Inhibition.
Quantitative Data on Zileuton's Activity
The inhibitory potency and pharmacokinetic profile of Zileuton have been characterized in numerous in vitro and in vivo studies.
| Assay System | Measured Product | IC₅₀ Value | Reference |
| Rat Polymorphonuclear Leukocytes (PMNLs) | 5-HETE | 0.3 µM | [7] |
| Rat PMNLs | LTB4 | 0.4 µM | [7] |
| Human PMNLs | LTB4 | 0.4 µM | [7] |
| Human Whole Blood | LTB4 | 0.9 µM | [7] |
| Human Whole Blood (Asthmatic Patients) | LTB4 | 0.46 µg/mL | [10] |
| Guinea-Pig Tracheal Strips (Antigen-induced) | Contraction | 6 µM | [11] |
| Purified Human 5-LOX Enzyme | 5-LOX Activity | 0.67 µM | [12] |
| Parameter | Value | Reference |
| Bioavailability | Well-absorbed | [5][13] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~1.7 hours | [13] |
| Plasma Protein Binding | 93% (primarily albumin) | [9][10][13] |
| Apparent Volume of Distribution (V/F) | ~1.2 L/kg | [9][10][13] |
| Metabolism | Hepatic (CYP1A2, CYP2C9, CYP3A4) | [9][13] |
| Elimination Half-Life (t₁/₂) | ~3 hours | [13][14] |
| Excretion | ~95% in urine (as metabolites) | [13] |
| Study Design | Zileuton Dosage | Key Outcome(s) | Reference |
| Randomized, placebo-controlled (4 weeks) | 2.4 g/day | ▲ 13.4% in FEV₁ vs. placebo; ▼ in symptoms and β-agonist use. | [15] |
| Randomized, placebo-controlled (13 weeks) | 600 mg, 4x daily | ▼ 61% in asthma exacerbations requiring steroids vs. placebo (6.1% vs 15.6%); ▲ 15.7% in FEV₁ vs. 7.7% for placebo. | [16] |
| Segmental Antigen Challenge (Crossover) | 600 mg, 4x daily | ▼ ~86% in leukotriene production; significant inhibition of eosinophil influx into the lung. | [17] |
| Aspirin-induced Asthma (Crossover) | 600 mg, 4x daily | ▼ basal urinary LTE₄ from 469 to 137 pg/mg creatinine; blunted aspirin-induced LTE₄ increase. | [18] |
Experimental Protocols
The following protocols are generalized methodologies based on published literature for assessing the activity of 5-LOX inhibitors like Zileuton.
This assay measures Zileuton's ability to inhibit 5-LOX in a physiologically relevant matrix.
-
Blood Collection: Draw venous blood from subjects into tubes containing an anticoagulant (e.g., heparin).
-
Pre-incubation: Aliquot whole blood samples into microcentrifuge tubes. Add Zileuton (dissolved in a suitable vehicle like DMSO) to achieve desired final concentrations (e.g., 0.1 to 100 µM). Add an equivalent volume of vehicle to control tubes. Incubate for 15-30 minutes at 37°C.[19]
-
Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore, such as A23187, to a final concentration of 10-50 µM.[19]
-
Incubation: Incubate the mixture for 30 minutes at 37°C with gentle agitation.[19]
-
Reaction Termination: Stop the reaction by placing tubes on ice and adding a chelating agent like EDTA and/or by immediate centrifugation to separate plasma.
-
Quantification: Collect the plasma supernatant. Quantify LTB4 concentration using a validated commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[19][20]
-
Data Analysis: Calculate the percentage inhibition of LTB4 synthesis at each Zileuton concentration relative to the vehicle control. Determine the IC₅₀ value by non-linear regression analysis.
This protocol assesses Zileuton's activity in isolated inflammatory cells.
-
Cell Isolation: Isolate human polymorphonuclear leukocytes (PMNLs) from fresh blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Culture and Treatment: Resuspend PMNLs in a suitable buffer (e.g., Hanks' Balanced Salt Solution). Pre-incubate the cells with various concentrations of Zileuton or vehicle for 15-30 minutes at 37°C.[7]
-
Stimulation: Add a stimulating agent like calcium ionophore A23187 to initiate the arachidonic acid cascade.[7]
-
Incubation: Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Sample Processing: Terminate the reaction by centrifugation to pellet the cells. Collect the supernatant for analysis.
-
Quantification: Measure the concentration of 5-LOX products (e.g., LTB4) in the supernatant using ELISA or reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Data Analysis: As described in Protocol 1, calculate percent inhibition and determine the IC₅₀ value.
Conclusion
Zileuton provides a targeted therapeutic intervention by directly inhibiting 5-lipoxygenase, the gateway enzyme in the leukotriene synthesis pathway. This mechanism effectively reduces the production of all leukotriene species, leading to potent anti-inflammatory effects. Quantitative in vitro data establish its sub-micromolar potency, and clinical trials have confirmed its efficacy in improving airway function and reducing symptoms in patients with asthma. The experimental protocols detailed herein provide a foundation for further research and development of 5-LOX inhibitors. Zileuton remains a critical pharmacological tool and a valuable therapeutic option for managing leukotriene-driven inflammatory diseases.
References
- 1. Leukotriene receptor antagonists and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 3. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of Effect of Leukotriene Biosynthesis Blockers and Inhibitors of Phosphodiesterase Enzyme in Patients with Bronchial Hyperreactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical and clinical activity of zileuton and A-78773 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medicine.com [medicine.com]
- 14. youtube.com [youtube.com]
- 15. The effect of inhibition of 5-lipoxygenase by zileuton in mild-to-moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A controlled trial of the effect of the 5-lipoxygenase inhibitor, zileuton, on lung inflammation produced by segmental antigen challenge in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atsjournals.org [atsjournals.org]
- 19. researchgate.net [researchgate.net]
- 20. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Zileuton and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zileuton, a selective inhibitor of 5-lipoxygenase, represents a significant therapeutic agent in the management of chronic asthma. Its mechanism of action, centered on the blockade of leukotriene biosynthesis, has been the subject of extensive research. This technical guide provides a comprehensive overview of the foundational research on zileuton and its primary metabolites, including its N-dehydroxylated and glucuronide forms. The document details the core pharmacology, pharmacokinetics, and analytical methodologies pertinent to zileuton. It is designed to serve as a resource for researchers and professionals involved in drug development and respiratory disease research, offering a consolidated repository of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction
Zileuton is an orally active inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthetic pathway of leukotrienes.[1][2] Leukotrienes, including leukotriene B4 (LTB4), LTC4, LTD4, and LTE4, are potent inflammatory mediators implicated in the pathophysiology of asthma.[3][4] They contribute to bronchoconstriction, mucus secretion, and airway inflammation.[3][4] By inhibiting 5-LO, zileuton effectively reduces the production of these pro-inflammatory molecules, thereby alleviating asthma symptoms.[4] The pharmacodynamic activity of zileuton is primarily attributed to the parent drug.[1] This guide delves into the fundamental aspects of zileuton and its metabolites, providing a detailed technical resource for the scientific community.
Mechanism of Action
Zileuton exerts its therapeutic effect by specifically inhibiting the 5-lipoxygenase enzyme. This action prevents the conversion of arachidonic acid to leukotrienes.[4] The inhibition of 5-LO leads to a reduction in the synthesis of all leukotrienes, including LTB4, a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are powerful bronchoconstrictors.[3][4]
Leukotriene Synthesis Pathway
The synthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by 5-lipoxygenase to the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. LTC4 is then converted to LTD4 and subsequently to LTE4.
Zileuton and its Metabolites
Zileuton is metabolized in the liver primarily through the cytochrome P450 system, specifically by CYP1A2, CYP2C9, and CYP3A4 isoenzymes.[1][3] The major metabolites are two diastereomeric O-glucuronide conjugates and an N-dehydroxylated metabolite.[5] The pharmacodynamic activity is mainly due to the parent drug, as the N-dehydroxylated metabolite is considered inactive.[2][5]
Metabolic Pathway
Quantitative Data
Pharmacokinetic Parameters of Zileuton
| Parameter | Value | Reference |
| Absorption | ||
| Time to Peak (Tmax) | ~1.7 hours | [1][2] |
| Distribution | ||
| Volume of Distribution (V/F) | ~1.2 L/kg | [1][3] |
| Protein Binding | 93% (primarily to albumin) | [1][3] |
| Metabolism | ||
| Metabolizing Enzymes | CYP1A2, CYP2C9, CYP3A4 | [1][3] |
| Elimination | ||
| Mean Terminal Half-life | ~2.5 hours | [1] |
| Route of Elimination | Primarily urine (94.5%) | [1] |
In Vitro 5-Lipoxygenase Inhibitory Activity (IC50)
| Cell Type | IC50 (µM) | Reference |
| Rat Basophilic Leukemia Cells (RBL-1) | 0.5 | [6] |
| Human Polymorphonuclear Leukocytes (PMNL) | 0.4 | [6] |
| Human Whole Blood | 0.9 | [6] |
| Peritoneal Macrophages | 5.79 (for PGE2 production) | [7] |
| Human Whole Blood (LPS-stimulated) | 12.9 (for PGE2 production) | [7] |
| HEK293 Cells | ~1 | [8] |
Clinical Efficacy in Asthma Patients
| Parameter | Zileuton Treatment | Placebo | P-value | Reference |
| FEV1 Improvement (13 weeks) | ||||
| 600 mg QID | 15.7% | 7.7% | 0.006 | [9] |
| Asthma Exacerbations Requiring Corticosteroids (13 weeks) | ||||
| 600 mg QID | 6.1% of patients | 15.6% of patients | 0.02 | [9] |
| FEV1 Improvement (4 weeks) | ||||
| 2.4 g/day | 13.4% increase | - | 0.02 | [10] |
| FEV1 Improvement (12 months) | ||||
| Zileuton + Usual Care | Greater increase | Usual Care Alone | 0.048 | [11] |
Experimental Protocols
HPLC Analysis of Zileuton and N-dehydroxylated Metabolite in Plasma
This protocol describes a method for the quantitative determination of zileuton and its N-dehydroxylated metabolite in plasma.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Reversed-phase C18 column (e.g., Supelcosil LC-18)
-
Solid-phase extraction (SPE) cartridges
-
Acetonitrile, methanol, water (HPLC grade)
-
Internal standard solution
-
Plasma samples
Procedure:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute zileuton and its metabolite with a stronger organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 260 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of zileuton and its N-dehydroxylated metabolite.
-
Calculate the concentration in the plasma samples by comparing their peak areas to the standard curve.
-
In Vitro 5-Lipoxygenase Inhibition Assay (Human PMNLs)
This protocol outlines a method to assess the inhibitory activity of zileuton on 5-lipoxygenase in human polymorphonuclear leukocytes (PMNLs).
Materials:
-
Isolated human PMNLs
-
Zileuton solutions at various concentrations
-
Calcium ionophore A23187
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
ELISA or RIA kit for LTB4 measurement
Procedure:
-
Cell Preparation: Isolate PMNLs from fresh human blood.
-
Incubation:
-
Pre-incubate the PMNLs with different concentrations of zileuton or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
-
Stimulation:
-
Stimulate the cells with calcium ionophore A23187 to induce LTB4 synthesis.
-
-
Termination and LTB4 Measurement:
-
Stop the reaction by adding a suitable stop solution or by centrifugation.
-
Measure the concentration of LTB4 in the supernatant using an ELISA or RIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production at each zileuton concentration compared to the vehicle control.
-
Determine the IC50 value of zileuton.
-
Rat Carrageenan-Induced Pleurisy Model
This in vivo model is used to evaluate the anti-inflammatory effects of zileuton.
Materials:
-
Male Wistar rats
-
Carrageenan solution (1%)
-
Zileuton suspension
-
Saline
-
Anesthesia
Procedure:
-
Animal Dosing: Administer zileuton or vehicle orally to the rats one hour before carrageenan injection.
-
Induction of Pleurisy:
-
Anesthetize the rats.
-
Inject 0.1 mL of 1% carrageenan solution into the pleural cavity.
-
-
Sample Collection:
-
After a set time (e.g., 4 hours), euthanize the animals.
-
Collect the pleural exudate by washing the pleural cavity with a known volume of saline.
-
-
Analysis:
-
Measure the volume of the exudate.
-
Determine the total and differential leukocyte counts in the exudate.
-
Measure the levels of inflammatory mediators (e.g., LTB4, prostaglandins) in the exudate using ELISA or other appropriate methods.
-
-
Data Analysis:
-
Compare the inflammatory parameters in the zileuton-treated group with the vehicle-treated group.
-
Conclusion
Zileuton remains a cornerstone in the study of leukotriene-mediated inflammation and a valuable therapeutic option for asthma. This technical guide has provided a detailed overview of its fundamental research, encompassing its mechanism of action, metabolic fate, and key quantitative data. The inclusion of detailed experimental protocols and visual diagrams aims to facilitate further research and a deeper understanding of this important 5-lipoxygenase inhibitor and its metabolites. The compiled information serves as a practical resource for scientists and clinicians working in the fields of pharmacology, drug development, and respiratory medicine.
References
- 1. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. scispace.com [scispace.com]
- 7. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition [mdpi.com]
- 9. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Safety and clinical efficacy of zileuton in patients with chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Zileuton's Expanding Therapeutic Landscape: An In-depth Technical Guide to Off-Label Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zileuton, an orally active inhibitor of 5-lipoxygenase, is an established therapeutic agent for the management of asthma. Its mechanism of action, the targeted disruption of the leukotriene synthesis pathway, has prompted a growing body of exploratory research into its potential efficacy in a variety of other inflammatory and proliferative disorders. This technical guide provides a comprehensive overview of the current landscape of off-label Zileuton applications, with a focus on the underlying scientific rationale, key preclinical and clinical findings, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the expanding therapeutic potential of Zileuton.
Core Mechanism of Action: 5-Lipoxygenase Inhibition
Zileuton exerts its pharmacological effects by directly inhibiting the enzyme 5-lipoxygenase (5-LOX). This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of arachidonic acid into leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent pro-inflammatory mediators implicated in a wide range of physiological and pathological processes, including neutrophil and eosinophil migration, increased vascular permeability, and smooth muscle contraction.[1][2] By blocking 5-LOX, Zileuton effectively reduces the production of these inflammatory mediators, thereby attenuating the inflammatory response.
Off-Label Applications in Dermatology
The pro-inflammatory role of leukotrienes in the skin has led to the investigation of Zileuton in various dermatological conditions.
Atopic Dermatitis
Rationale: Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus and eczematous lesions. Leukotrienes are believed to contribute to the inflammatory cascade in this condition.
Quantitative Data Summary:
| Study Type | Number of Patients | Zileuton Dosage | Duration | Key Outcomes | Reference |
| Open-label pilot study | 6 | 600 mg four times daily | 6 weeks | Disease dissatisfaction score decreased from 8 to 4.4 (P = 0.03). Pruritus scores decreased from 7.3 to 4.3 (P = 0.06). Objective skin erythema scores decreased from 24 to 14 (P = 0.03). | [3][4] |
Experimental Protocols:
-
Clinical Study Protocol (Woodmansee & Simon, 1999):
-
Patient Population: Six adult patients with atopic dermatitis.
-
Washout Period: A one-week run-in period where all corticosteroids and antihistamines were discontinued.
-
Treatment: Patients received 600 mg of Zileuton orally four times a day for six weeks.
-
Outcome Measures:
-
Subjective: Disease dissatisfaction and pruritus were assessed at baseline, 2, 4, and 6 weeks using a 10-point scale.
-
Objective: An examiner performed objective skin scoring for erythema at the same time points.[3]
-
-
Acne Vulgaris
Rationale: Inflammation is a key component in the pathogenesis of acne vulgaris. Leukotriene B4 is a potent chemoattractant for neutrophils, which are abundant in inflammatory acne lesions.
Quantitative Data Summary:
| Study Type | Number of Patients | Zileuton Dosage | Duration | Key Outcomes | Reference |
| Pilot clinical study | 10 | 600 mg four times daily | 3 months | Acne severity index decreased by 59% (p < 0.05). Inflammatory lesions decreased by 71% (p < 0.01). Total sebum lipids decreased by 35% (p < 0.05). | [5][6] |
| Phase II multicenter study | 101 (26 with moderate acne in Zileuton group) | Not specified | Not specified | In patients with moderate acne, a 41.6% mean decrease in inflammatory lesions was observed with Zileuton compared to 26.2% with placebo (p = 0.025). | [5] |
Experimental Protocols:
-
In Vitro Study Protocol (Inhibition of Sebaceous Lipogenesis):
-
Cell Line: Human SZ95 sebocytes.
-
Treatment: Long-term treatment with Zileuton.
-
Assays:
-
Measurement of neutral lipid content.
-
Quantification of interleukin-6 release.
-
Assessment of PPAR mRNA levels.[6]
-
-
Exploratory Studies in Oncology
The involvement of the 5-LOX pathway in cell proliferation, survival, and angiogenesis has made it an attractive target in cancer research.
Cholangiocarcinoma (CCA)
Rationale: 5-LOX is upregulated in CCA, and its inhibition may suppress cancer cell proliferation and migration.
Quantitative Data Summary:
| Study Type | Cell Lines | Zileuton Concentration | Duration | Key Outcomes | Reference |
| In vitro | KKU-023, KKU-213 | 50-200 µM | Up to 24 hours | Dose-dependent inhibition of cell migration (P < 0.05). Downregulation of 5-LOX and upregulation of 15-LOX-1. Reversal of epithelial-mesenchymal transition (EMT) markers. | [7][8] |
Experimental Protocols:
-
In Vitro Cell Migration Assay (Wound-Healing Assay):
-
Cell Lines: KKU-023 and KKU-213 cholangiocarcinoma cells.
-
Cell Culture: Cells are grown to confluence in appropriate culture plates.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: Cells are treated with varying concentrations of Zileuton (e.g., 50, 100, 200 µM).
-
Imaging and Analysis: The closure of the wound is monitored and photographed at different time points (e.g., 0, 12, 18, 24 hours). The rate of cell migration is quantified by measuring the change in the wound area.[7]
-
Intestinal Polyposis
Rationale: The 5-LOX pathway is implicated in the inflammation associated with the development of intestinal polyps.
Quantitative Data Summary:
| Study Type | Animal Model | Zileuton Dosage | Duration | Key Outcomes | Reference |
| In vivo | APCΔ468 mouse model | 1200 mg/kg in diet | 12 weeks | Fewer polyps developed. Reduced systemic and polyp-associated inflammation. Reduced proliferation of polyp cells. | [9][10] |
Experimental Protocols:
-
Animal Study Protocol (APCΔ468 Mouse Model):
-
Animal Model: APCΔ468 mice, which spontaneously develop intestinal polyps.
-
Treatment: Mice are fed a diet containing Zileuton (1200 mg/kg) for 12 weeks.
-
Outcome Measures:
-
Potential Applications in Cardiovascular Disease
The anti-inflammatory properties of Zileuton are being explored in the context of cardiovascular diseases where inflammation plays a significant role.
Myocardial Infarction
Rationale: Leukotrienes contribute to the inflammatory response and tissue damage following myocardial ischemia/reperfusion injury.
Quantitative Data Summary:
| Study Type | Animal Model | Zileuton Dosage | Duration | Key Outcomes | Reference |
| In vivo | Rat model of myocardial infarction | 5 mg/kg orally, twice daily | 3 days prior to I/R | Decreased NF-κB expression (p < 0.01) and apoptosis (p < 0.001) in the left ventricle. | [12][13][14] |
Experimental Protocols:
-
Animal Study Protocol (Rat Model of Myocardial Infarction):
-
Animal Model: Male Wistar rats.
-
Treatment: Zileuton (5 mg/kg) administered orally twice daily for three days.
-
Induction of Myocardial Infarction: The left coronary artery is occluded for 30 minutes, followed by 2 hours of reperfusion.
-
Outcome Measures:
-
Neuroinflammatory and Other Inflammatory Conditions
Traumatic Brain Injury (TBI)
Rationale: The 5-LOX pathway is upregulated after TBI, contributing to neuroinflammation and secondary brain injury.
Quantitative Data Summary:
| Study Type | Animal Model | Zileuton Dosage | Duration | Key Outcomes | Reference |
| In vivo | Mouse model of TBI | 10 mg/kg/day intraperitoneally | Daily after TBI | Reduced LTB4 release. Decreased microglial activation and production of inflammatory cytokines. Ameliorated brain damage and improved neurological outcomes. | [15][16] |
Experimental Protocols:
-
Animal Study Protocol (Mouse Model of TBI):
-
Animal Model: Adult male C57BL/6J mice.
-
Induction of TBI: Controlled cortical impact injury is induced.
-
Treatment: Zileuton (10 mg/kg) is administered intraperitoneally daily, with the first injection 30 minutes after TBI.
-
Outcome Measures:
-
Quantification of LTB4 levels in brain tissue via ELISA.
-
Histological examination for brain damage, blood-brain barrier disruption, and neuronal apoptosis.
-
Neurological outcome assessment using rotarod and fear conditioning tests.[15]
-
-
Rheumatoid Arthritis (RA)
Rationale: Leukotrienes are key mediators of inflammation in the synovial fluid of patients with RA.
Quantitative Data Summary:
| Study Type | Number of Patients | Zileuton Dosage | Duration | Key Outcomes | Reference |
| Randomized, double-blind, placebo-controlled study | Not specified | Not specified | 4 weeks | Decreased ionophore-induced synthesis of LTB4 by 70% at week 1. Improvement in clinical variables. | [17][18] |
Experimental Protocols:
-
Clinical Study Protocol (Weinblatt et al., 1992):
-
Study Design: A 4-week randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with rheumatoid arthritis.
-
Outcome Measures:
-
Measurement of leukotriene generation.
-
Assessment of clinical response variables.[17]
-
-
Conclusion and Future Directions
The exploratory studies on the off-label applications of Zileuton have yielded promising results across a spectrum of inflammatory and proliferative diseases. The ability to selectively inhibit the 5-lipoxygenase pathway presents a compelling therapeutic strategy for conditions where leukotrienes are key pathological drivers. The data summarized in this guide highlight the potential of Zileuton in dermatology, oncology, cardiovascular disease, and neuroinflammation.
However, it is crucial to acknowledge that many of these findings are from preclinical or small-scale clinical studies. Larger, well-controlled clinical trials are necessary to definitively establish the efficacy and safety of Zileuton for these off-label indications. Future research should also focus on optimizing dosing regimens, identifying patient populations most likely to respond to treatment, and further elucidating the molecular mechanisms underlying Zileuton's effects in these diverse disease contexts. The development of novel formulations, such as topical applications for dermatological conditions, may also expand the therapeutic utility of this 5-lipoxygenase inhibitor.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The off-label use of any medication should only be considered under the guidance of a qualified healthcare professional.
References
- 1. fda.gov [fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. A pilot study examining the role of zileuton in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Zileuton, a new efficient and safe systemic anti-acne drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zileuton, a new efficient and safe systemic anti-acne drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zileuton suppresses cholangiocarcinoma cell proliferation and migration through inhibition of the Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Zileuton suppresses cholangiocarcinoma cell proliferation and migration through inhibition of the Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Zileuton, 5-Lipoxygenase Inhibitor, Acts as a Chemopreventive Agent in Intestinal Polyposis, by Modulating Polyp and Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Zileuton, 5-lipoxygenase inhibitor, acts as a chemopreventive agent in intestinal polyposis, by modulating polyp and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of 5-lipoxygenase by zileuton in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of 5-lipoxygenase by zileuton in a rat model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. anatoljcardiol.com [anatoljcardiol.com]
- 15. Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Zileuton, a 5-lipoxygenase inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Zileuton, a 5-lipoxygenase inhibitor in rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]
The In Vivo Metabolism of Zileuton: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the in vivo metabolism of Zileuton, a 5-lipoxygenase inhibitor used in the management of asthma. The following sections will elaborate on the metabolic pathways, enzymes, and resulting metabolites of Zileuton, supported by quantitative data, detailed experimental protocols, and a visual representation of its metabolic fate.
Metabolic Pathways of Zileuton
Zileuton undergoes extensive metabolism in the liver, primarily through two major pathways: oxidation via the cytochrome P450 (CYP) system and conjugation with glucuronic acid (glucuronidation). The pharmacodynamic activity of Zileuton is primarily attributed to the parent drug itself.[1]
Oxidative Metabolism
In vitro studies using human liver microsomes have identified that Zileuton and its N-dehydroxylated metabolite are oxidatively metabolized by CYP1A2, CYP2C9, and CYP3A4.[2][3] This pathway leads to the formation of an N-dehydroxylated metabolite, which is considered inactive.[2][3]
Glucuronidation
The most significant metabolic pathway for Zileuton is glucuronidation, which results in the formation of two diastereomeric O-glucuronide conjugates.[3] These glucuronides are the major metabolites found in urine, accounting for a substantial portion of the administered dose.[2] Studies have shown that the glucuronidation of Zileuton isomers is stereoselective.
Quantitative Data on Zileuton and its Metabolites
The pharmacokinetic properties of Zileuton and the relative abundance of its metabolites have been characterized in various studies.
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of Zileuton in healthy adult subjects.
| Parameter | Value | Reference |
| Zileuton | ||
| Time to Peak Plasma Concentration (Tmax) | ~1.7 hours | [3] |
| Peak Plasma Concentration (Cmax) | 4.37 ± 1.02 mg/L (600 mg, q6h regimen) | [4] |
| Apparent Volume of Distribution (Vd/F) | ~1.2 L/kg | [3] |
| Plasma Protein Binding | 93% (primarily to albumin) | [3] |
| Mean Terminal Half-life (t½) | ~2.5 hours | [3] |
| Apparent Oral Clearance (CL/F) | 579 ± 162 mL/min (600 mg, q6h regimen) | [4] |
| N-dehydroxylated Metabolite (A-66193) | ||
| Peak Plasma Concentration (Cmax) | 4.9 µg/mL (after multiple doses of 1200 mg Zileuton Extended-Release Tablets twice daily) |
Excretion and Relative Abundance of Metabolites
Zileuton and its metabolites are primarily eliminated through the kidneys.
| Metabolite | Percentage of Administered Dose Recovered in Urine | Reference |
| Zileuton Glucuronides | ~80-90% | [2] |
| Unchanged Zileuton | < 0.5% | [2] |
| N-dehydroxylated Metabolite | < 0.5% | [2] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of Zileuton metabolism.
In Vivo Study of Zileuton Metabolism in a Rat Model
Objective: To determine the pharmacokinetic profile of Zileuton in vivo.
Methodology:
-
Animal Model: Male Wistar rats (200-250 g) are used for the study.
-
Drug Administration: Zileuton is administered orally at a dose of 5 mg/kg, twice daily. The drug is dissolved in dimethyl sulfoxide (DMSO) and diluted with saline.[5]
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours) post-dosing. Urine is collected over a 24-hour period.[6]
-
Sample Preparation (Plasma):
-
To a 100 µL plasma sample, add an internal standard (e.g., deuterated Zileuton).
-
Perform liquid-liquid extraction with 500 µL of methyl tert-butyl ether.
-
Vortex the mixture for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Sample Preparation (Urine):
-
Dilute urine samples with methanol (1:1 v/v).
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant.[7]
-
-
Analytical Method: Quantify Zileuton concentrations in plasma and urine using a validated HPLC-MS/MS method.[8]
In Vitro Metabolism using Human Liver Microsomes
Objective: To investigate the in vitro metabolism of Zileuton and identify the enzymes involved.
Methodology:
-
Materials: Pooled human liver microsomes, NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and Zileuton.
-
Incubation:
-
Prepare an incubation mixture containing human liver microsomes (0.5 mg protein/mL) in a phosphate buffer (pH 7.4).
-
Add Zileuton to the mixture at various concentrations to determine kinetic parameters.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle agitation for a specified time (e.g., up to 60 minutes).[1][9]
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol.[10]
-
Sample Processing: Centrifuge the mixture to pellet the protein. Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites.
-
Analytical Method: Use a validated LC-MS/MS method to quantify Zileuton and its metabolites.
-
Enzyme Inhibition (Optional): To identify specific CYP isozymes involved, incubate Zileuton with microsomes in the presence of known selective CYP inhibitors.[11]
Analytical Method: HPLC-MS/MS for Zileuton Quantification in Human Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of Zileuton in human plasma.
Methodology:
-
Chromatography System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualization of Zileuton Metabolism
The following diagram illustrates the primary metabolic pathways of Zileuton.
Caption: Metabolic pathways of Zileuton in vivo.
Conclusion
The in vivo metabolism of Zileuton is a well-characterized process involving both Phase I and Phase II enzymatic reactions. The primary route of elimination is through the formation of glucuronide conjugates, which are readily excreted in the urine. A smaller fraction of the drug undergoes oxidation by cytochrome P450 enzymes to form an inactive N-dehydroxylated metabolite. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and for the safe and effective use of Zileuton in clinical practice. The experimental protocols provided herein offer a foundation for researchers to further investigate the metabolism and disposition of this important anti-asthmatic agent.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of zileuton after oral administration of single and multiple dose regimens of zileuton 600mg in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of 5-lipoxygenase by zileuton in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. Extraction Protocol for untargeted LC-MS/MS - Urine [protocols.io]
- 8. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oyc.co.jp [oyc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Zileuton-¹³C₂,¹⁵N: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Zileuton, with a specific focus on its isotopically labeled variant, Zileuton-¹³C₂,¹⁵N. It is designed to be a comprehensive resource for professionals in the fields of pharmacology, drug metabolism, and clinical research. This document covers the core physicochemical properties, mechanism of action, relevant experimental protocols, and key quantitative data pertinent to the study of this 5-lipoxygenase inhibitor.
Core Compound Identification
| Identifier | Value | Source |
| Compound Name | Zileuton-¹³C₂,¹⁵N | - |
| IUPAC Name | 1-[1-(1-benzothiophen-2-yl)(1,2-¹³C₂)ethyl]-1-hydroxyurea | [1] |
| CAS Number | 111406-87-2 (Parent Compound) | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₂N₂O₂S | [1] |
| Molecular Weight | 239.27 g/mol | [1] |
| Isomeric SMILES | [13CH3]--INVALID-LINK----INVALID-LINK--O | [1] |
Note: Isotopically labeled compounds often do not have a unique CAS number and are typically referenced by the CAS number of the parent compound.
Quantitative Pharmacological and Physicochemical Data
The following tables summarize key quantitative data for Zileuton, derived from various in vitro and in vivo studies.
Table 1: Pharmacokinetic Parameters of Zileuton in Humans
| Parameter | Value | Conditions | Source |
| Tmax (Time to Peak Plasma Concentration) | 1.7 hours | Single 600 mg oral dose (immediate-release) | [6][7] |
| Cmax (Peak Plasma Concentration) | 4.98 µg/mL | Single 600 mg oral dose (immediate-release) | [6][7] |
| AUC (Area Under the Curve) | 19.2 µg·hr/mL | Following 600 mg administration | [6][7] |
| Terminal Half-life (t½) | 2.5 hours | - | [2][6] |
| Apparent Volume of Distribution (V/F) | ~1.2 L/kg | - | [2][6] |
| Plasma Protein Binding | 93% | Primarily to albumin | [2][6] |
Table 2: In Vitro Inhibitory Activity of Zileuton
| Assay | IC₅₀ Value | Cell/System | Source |
| 5-Hydroxyeicosatetraenoic acid (5-HETE) synthesis | 0.5 µM | Rat basophilic leukemia cell supernatant | [8] |
| 5-HETE synthesis | 0.3 µM | Rat polymorphonuclear leukocytes (PMNL) | [8] |
| Leukotriene B4 (LTB₄) biosynthesis | 0.4 µM | Rat PMNL | [8] |
| Leukotriene B4 (LTB₄) biosynthesis | 0.4 µM | Human PMNL | [8] |
| Leukotriene B4 (LTB₄) biosynthesis | 0.9 µM | Human whole blood | [8] |
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
Zileuton is a specific and orally active inhibitor of the enzyme 5-lipoxygenase (5-LO).[2][6][7] This enzyme is critical in the biosynthesis of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid.[6][7] By inhibiting 5-LO, Zileuton effectively blocks the production of leukotrienes, including Leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄).[6][7] These leukotrienes are implicated in the pathophysiology of asthma and other inflammatory conditions, where they contribute to bronchoconstriction, mucus secretion, edema, and the migration of inflammatory cells such as eosinophils and neutrophils.[6][7]
Experimental Protocols
In Vitro 5-Lipoxygenase Inhibition Assay in Human Whole Blood
This protocol is designed to assess the inhibitory effect of Zileuton on LTB₄ production in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Obtain peripheral blood from healthy adult volunteers, who have not taken any medication for at least two weeks, into syringes containing heparin (10 U/mL).
-
Incubation: Aliquot 1 mL samples of human whole blood into tubes.
-
Treatment: Add Zileuton at various concentrations (e.g., 1, 3.3, 10, 33, and 100 µM) to the blood samples. Include a vehicle control (e.g., DMSO).
-
Stimulation: Induce leukotriene synthesis by adding a stimulating agent such as lipopolysaccharide (LPS) at a final concentration of 10 µg/mL. A saline control group should also be included.
-
Incubation Period: Incubate the samples for 24 hours at 37°C.
-
Sample Processing: After incubation, centrifuge the samples to separate the plasma.
-
Quantification: Measure the levels of LTB₄ in the plasma using a validated method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the concentration-dependent inhibition of LTB₄ production and determine the IC₅₀ value for Zileuton.
In Vivo Model of Carrageenan-Induced Pleurisy in Rats
This in vivo protocol evaluates the anti-inflammatory effects of Zileuton in an acute inflammation model.
Methodology:
-
Animal Model: Use male Wistar rats (or a similar appropriate strain).
-
Grouping: Divide the animals into experimental groups (n=7 per group), including a vehicle control group, a Zileuton-treated group, and potentially a positive control group (e.g., indomethacin).
-
Drug Administration: Administer Zileuton (e.g., 10 mg/kg) or vehicle (e.g., 4% DMSO in saline) via intraperitoneal (i.p.) injection 30 minutes before the inflammatory challenge.[9]
-
Induction of Pleurisy: Anesthetize the rats and inject 0.2 mL of 1% λ-carrageenan into the pleural cavity to induce inflammation.[9]
-
Sample Collection: Four hours after the carrageenan injection, euthanize the animals and collect the pleural exudate.[9]
-
Analysis:
-
Measure the volume of the pleural exudate.
-
Perform a cell count on the exudate to determine the number of migrating inflammatory cells.
-
Quantify the levels of LTB₄ and prostaglandins (e.g., PGE₂) in the exudate using ELISA or RIA to assess the effect of Zileuton on inflammatory mediator production.[9]
-
-
Statistical Analysis: Compare the results from the Zileuton-treated group with the vehicle control group to determine the statistical significance of the anti-inflammatory effects.
Pharmacokinetic Study in Healthy Volunteers
This protocol outlines a typical clinical study to determine the pharmacokinetic profile of orally administered Zileuton.
Methodology:
-
Study Population: Recruit healthy male subjects (e.g., aged 18 to 50 years).
-
Study Design: Conduct a randomized, controlled study. For example, a single-dose (e.g., 600 mg) and multiple-dose (e.g., 600 mg every 6 hours) regimen can be evaluated.[10]
-
Drug Administration: Administer Zileuton orally.
-
Blood Sampling: Collect serial blood samples at predefined time points before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose).
-
Plasma Analysis: Separate plasma from the blood samples and store frozen until analysis. Develop and validate a sensitive analytical method, such as high-performance liquid chromatography (HPLC), to quantify the concentration of Zileuton and its metabolites in the plasma samples.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life, and clearance, using appropriate pharmacokinetic modeling software.
Concluding Remarks
Zileuton-¹³C₂,¹⁵N serves as an invaluable tool for researchers investigating the pharmacokinetics, metabolism, and mechanism of action of Zileuton. The stable isotopic labels allow for precise quantification in complex biological matrices, facilitating detailed metabolic profiling and drug interaction studies. The data and protocols presented in this guide are intended to support the design and execution of robust preclinical and clinical research, ultimately contributing to a deeper understanding of this important anti-inflammatory agent.
References
- 1. Buy Zileuton-13C2,15N [smolecule.com]
- 2. Zileuton - Wikipedia [en.wikipedia.org]
- 3. Zileuton | C11H12N2O2S | CID 60490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of zileuton after oral administration of single and multiple dose regimens of zileuton 600mg in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preliminary Investigation of Zileuton in Inflammatory Diseases: A Technical Guide
Executive Summary: Zileuton, an orally active and specific inhibitor of 5-lipoxygenase (5-LOX), represents a targeted therapeutic approach to managing inflammatory diseases by preventing the synthesis of leukotrienes.[1][2] Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of numerous inflammatory conditions, contributing to effects like immune cell migration, increased capillary permeability, and smooth muscle contraction.[1][3] While approved for the prophylaxis and chronic treatment of asthma, the foundational role of leukotrienes in inflammation has prompted preliminary investigations into Zileuton's efficacy across a spectrum of other diseases, including rheumatoid arthritis, inflammatory bowel disease, and various dermatological conditions. This document provides a technical overview of these investigations, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms and study designs.
Core Mechanism of Action and Pharmacokinetics
The 5-Lipoxygenase Pathway
The inflammatory cascade involving arachidonic acid is multifaceted. When cells are activated by inflammatory stimuli, arachidonic acid is liberated from the cell membrane and can be metabolized by cyclooxygenase (COX) enzymes to produce prostaglandins or by the 5-lipoxygenase (5-LOX) enzyme. The 5-LOX pathway is responsible for the production of leukotrienes.[3] 5-LOX converts arachidonic acid into the unstable intermediate, Leukotriene A4 (LTA4). LTA4 is then further metabolized into either Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to increase vascular permeability, promote bronchoconstriction, and contribute to mucus secretion.[1][4]
Zileuton's Inhibitory Action
Zileuton exerts its therapeutic effect by directly and selectively inhibiting the 5-lipoxygenase enzyme.[1][2] This inhibition blocks the conversion of arachidonic acid to LTA4, thereby preventing the synthesis of all downstream leukotrienes (LTB4, LTC4, LTD4, and LTE4).[1] By reducing the levels of these pro-inflammatory mediators, Zileuton can attenuate the inflammatory responses they orchestrate.[1][3] Some research also suggests that Zileuton may indirectly inhibit prostaglandin production by interfering with the release of arachidonic acid in macrophages.[5]
Pharmacokinetic Profile
Zileuton is rapidly absorbed following oral administration and is primarily metabolized by the liver via cytochrome P450 enzymes (CYP1A2, 2C9, and 3A4).[6] Its activity is mainly due to the parent drug.[2]
| Pharmacokinetic Parameter | Value (Mean ± SD) | Reference |
| Time to Peak (Tmax) | 1.7 hours | [2] |
| Peak Concentration (Cmax) | 4.37 ± 1.02 mg/L (600mg q6h) | [7] |
| Apparent Volume of Distribution (Vd/F) | ~1.2 L/kg | [2][6] |
| Plasma Protein Binding | 93% (primarily albumin) | [1][2] |
| Apparent Oral Clearance | 34.7 L/h (600mg q6h) | [7] |
| Elimination Half-Life (t½) | 2.5 hours | [1][2] |
Investigations in Specific Inflammatory Diseases
Rheumatoid Arthritis (RA)
An early investigation into Zileuton for RA demonstrated its potent biochemical activity and suggested a potential for clinical response.[8][9] More recent research has revitalized interest by identifying a mechanism involving the reduction of CD4+ T cell pyroptosis.[10]
Quantitative Data: LTB4 Synthesis Inhibition in RA Patients [8][9]
| Time Point | Treatment Group | LTB4 Synthesis (ng/mL, Mean ± SEM) | % Inhibition |
| Baseline | Zileuton | 191.2 ± 28.5 | - |
| Week 1 | Zileuton | 57.5 ± 17.0 | 70% |
Experimental Protocol: Randomized Controlled Trial in RA (Weinblatt et al., 1992) [8][9]
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled study conducted at two academic rheumatology centers.
-
Participants: Patients diagnosed with rheumatoid arthritis.
-
Intervention: Patients were randomized to receive either Zileuton or a matching placebo. The exact dosage regimen was not specified in the abstract.
-
Primary Outcome Measure: Inhibition of leukotriene generation, assessed by ex vivo ionophore-induced synthesis of LTB4 from whole blood samples.
-
Analysis: Blood samples were collected at baseline and at specified follow-up points (e.g., Week 1). The synthesis of LTB4 was stimulated using a calcium ionophore, and the resulting LTB4 concentrations were quantified to determine the inhibitory effect of the treatment. Clinical variables of RA activity were also monitored.
Inflammatory Bowel Disease (IBD)
Zileuton has been evaluated for the treatment of ulcerative colitis based on the observation of increased leukotriene generation in the inflamed mucosa.[11] Both preclinical and clinical studies have shown that Zileuton can reduce LTB4 levels and improve disease markers.[11][12]
Quantitative Data: Zileuton in Ulcerative Colitis
| Study Type | Intervention | Outcome Measure | Result | Reference |
| Clinical | 800 mg Zileuton (single dose) | LTB4 reduction in rectal dialysates | 75-85% | [11] |
| Clinical Trial | 800 mg Zileuton BID | Mean LTB4 inhibition in target tissue | 70% | [11] |
| Clinical Trial | 800 mg Zileuton BID | Clinical Outcome | Significant improvement in symptom & histology scores | [11] |
| Preclinical (Rat) | 50 mg/kg Zileuton (intracolonic) | Macroscopic damage score at 4 weeks | Significantly reduced vs. placebo | [12] |
| Preclinical (Rat) | 50 mg/kg Zileuton (intracolonic) | LTB4 release at Day 3 | 90% reduction | [12] |
Experimental Protocol: Chronic Colitis Rat Model (Bertrán et al.) [12][13]
-
Model: Chronic colitis was induced in 90 rats via intracolonic administration of trinitrobenzenesulphonic acid (TNB).
-
Study Design: Animals were randomized into three treatment groups.
-
Intervention: For four weeks, rats received daily intracolonic administrations of:
-
Placebo
-
5-aminosalicylic acid (5-ASA) (50 mg/kg) - active comparator
-
Zileuton (50 mg/kg)
-
-
Outcome Measures:
-
Eicosanoid Release: Monitored throughout the study using intracolonic dialysis to measure local levels of LTB4 and prostaglandins.
-
Pathological Assessment: At weeks 1, 2, and 4, subsets of rats from each group were euthanized, and the colons were removed for macroscopic and histological damage assessment.
-
Atopic Dermatitis
Given the inflammatory nature of atopic dermatitis, a pilot study was conducted to assess the efficacy of Zileuton in this condition.[14]
Quantitative Data: Open-Label Pilot Study in Atopic Dermatitis [14]
| Outcome Measure | Baseline (Mean Score) | Week 6 (Mean Score) | P-value |
| Disease Dissatisfaction (0-10) | 8.0 | 4.4 | 0.03 |
| Pruritus Score (0-10) | 7.3 | 4.3 | 0.06 |
| Objective Erythema Score (0-60) | 24.0 | 14.0 | 0.03 |
Experimental Protocol: Open-Label Pilot Study in Atopic Dermatitis [14]
-
Study Design: A 6-week, open-label, single-arm pilot study.
-
Participants: Six adult patients with atopic dermatitis.
-
Procedure:
-
Washout: A 1-week run-in period where all topical corticosteroids and oral antihistamines were discontinued.
-
Intervention: Patients received Zileuton 600 mg orally, four times daily (QID) for 6 weeks. No other atopic dermatitis medications were permitted.
-
Assessments: At baseline and at weeks 2, 4, and 6, patients were evaluated using subjective and objective measures.
-
-
Outcome Measures:
-
Subjective: Patient-reported disease dissatisfaction and pruritus scores on a 10-point scale.
-
Objective: Examiner-assessed skin scoring for erythema.
-
Allergic Asthma
In allergic asthma, Zileuton's anti-inflammatory effects appear most pronounced in a subpopulation of patients who exhibit a strong leukotriene response to allergen exposure.[15]
Experimental Protocol: Segmental Antigen Challenge in Allergic Asthma [15][16]
-
Study Design: A study involving segmental bronchoprovocation with a relevant antigen (e.g., ragweed) to induce a localized allergic inflammatory response.
-
Participants: Allergic asthmatic subjects.
-
Procedure:
-
Baseline Challenge: A baseline segmental antigen challenge was performed.
-
BALF Analysis: Bronchoalveolar lavage fluid (BALF) was collected 24 hours post-challenge to measure levels of leukotrienes (LTC4/D4/E4, LTB4), cytokines (IL-5, IL-6), and inflammatory cells (eosinophils).
-
Subgrouping: Patients were stratified into "high-LT producers" and "low-LT producers" based on their BALF leukotriene response.
-
Intervention: Patients underwent a treatment period with either Zileuton or placebo.
-
Repeat Challenge: The antigen challenge and subsequent BALF analysis were repeated to assess the effect of the intervention.
-
-
Key Finding: In high-LT producers, Zileuton treatment reduced post-antigen BALF eosinophil counts by 68%, but it had no detectable effect on the BALF composition in low-LT producers.[15]
Safety and Tolerability
The clinical use of Zileuton is associated with several potential adverse effects. The most significant concern is hepatotoxicity.[6][17]
-
Liver Injury: Zileuton can cause elevations in serum alanine aminotransferase (ALT) concentrations.[6] In premarketing studies, ALT elevations greater than three times the upper limit of normal occurred in 1.9% of patients treated for at least one year, compared to 0.2% of placebo recipients.[17] This necessitates regular monitoring of liver function tests before and during therapy.[6][18] Zileuton is contraindicated in patients with active liver disease.[3]
-
Common Side Effects: Commonly reported side effects include headache, nausea, upset stomach, and muscle pain.[19][20]
-
Neuropsychiatric Events: Mood and behavior changes, such as agitation, irritability, depression, and sleep disorders, have been reported.[19][21]
-
Drug Interactions: As Zileuton is metabolized by CYP450 enzymes, it can increase the concentration of other drugs metabolized by this system, such as theophylline, warfarin, and propranolol.[2][6][18]
Conclusion and Future Directions
The preliminary investigations of Zileuton across a range of inflammatory diseases highlight the therapeutic potential of 5-lipoxygenase inhibition beyond its established role in asthma. The evidence, particularly in rheumatoid arthritis, inflammatory bowel disease, and atopic dermatitis, is compelling but derived from small or early-phase studies. These findings strongly support the rationale for conducting larger, well-controlled, randomized clinical trials to definitively establish the efficacy and safety of Zileuton in these conditions. Further research could also explore its utility in other leukotriene-mediated disorders, such as neuroinflammatory conditions like traumatic brain injury, where preclinical data is emerging.[22] The development of formulations with improved dosing schedules and safety profiles could also enhance its clinical utility in these chronic diseases.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 4. Zileuton: clinical implications of 5-Lipoxygenase inhibition in severe airway disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of zileuton after oral administration of single and multiple dose regimens of zileuton 600mg in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zileuton, a 5-lipoxygenase inhibitor in rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]
- 9. Zileuton, a 5-lipoxygenase inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Popular asthma drug treats rheumatoid arthritis | Drug Discovery And Development [labroots.com]
- 11. 5-Lipoxygenase inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracolonic administration of zileuton, a selective 5-lipoxygenase inhibitor, accelerates healing in a rat model of chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intracolonic administration of zileuton, a selective 5-lipoxygenase inhibitor, accelerates healing in a rat model of chronic colitis. | Gut [gut.bmj.com]
- 14. A pilot study examining the role of zileuton in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory effects of zileuton in a subpopulation of allergic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsjournals.org [atsjournals.org]
- 17. Zileuton - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Leukotriene Inhibitors in the Treatment of Allergy and Asthma | AAFP [aafp.org]
- 19. my.clevelandclinic.org [my.clevelandclinic.org]
- 20. Zileuton (Zyflo): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 21. Zileuton (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 22. Frontiers | Zileuton protects against arachidonic acid/5-lipoxygenase/leukotriene axis-mediated neuroinflammation in experimental traumatic brain injury [frontiersin.org]
The Core Principles of Utilizing Stable Isotope-Labeled Zileuton: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and applications of stable isotope-labeled Zileuton. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are utilizing or considering the use of isotopically labeled Zileuton in their studies. The guide covers the mechanism of action of Zileuton, the rationale for using its stable isotope-labeled counterpart, detailed experimental protocols for its quantification in biological matrices, and the underlying signaling pathways.
Introduction to Zileuton and the Role of Stable Isotope Labeling
Zileuton is a selective and reversible inhibitor of the enzyme 5-lipoxygenase (5-LOX).[1] By inhibiting 5-LOX, Zileuton effectively blocks the synthesis of leukotrienes, which are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory conditions.[2] Leukotrienes contribute to bronchoconstriction, mucus secretion, and inflammation in the airways.[2]
Stable isotope labeling involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)).[3] Stable isotope-labeled (SIL) compounds are chemically identical to their unlabeled counterparts but have a higher mass. This mass difference allows them to be distinguished and quantified by mass spectrometry (MS).[3]
The primary application of stable isotope-labeled Zileuton, such as Zileuton-d4, is as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] The use of a SIL internal standard is the gold standard in quantitative mass spectrometry as it corrects for variability in sample preparation, chromatographic retention, and ionization efficiency, thereby ensuring the accuracy and precision of the analytical method.[4]
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway
Zileuton exerts its therapeutic effect by targeting the 5-lipoxygenase pathway, a critical cascade in the production of leukotrienes from arachidonic acid.[2] The signaling pathway is initiated by the release of arachidonic acid from the cell membrane, which is then acted upon by 5-LOX. Zileuton's inhibition of this enzyme prevents the formation of leukotriene A4 (LTA4), a pivotal intermediate that is subsequently converted to other pro-inflammatory leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[1]
References
Methodological & Application
Application Note: Quantitative Analysis of Zileuton in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the formation of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases. By inhibiting their production, Zileuton helps to reduce inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients.
Accurate and reliable quantification of Zileuton in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring to ensure optimal efficacy and safety. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Zileuton in human plasma. The method utilizes a stable isotope-labeled internal standard, Zileuton-¹³C₂,¹⁵N, to ensure high accuracy and precision.
Signaling Pathway of Zileuton
Caption: Mechanism of action of Zileuton.
Experimental Workflow
Caption: Liquid-liquid extraction workflow.
Experimental Protocols
Materials and Reagents
-
Zileuton reference standard
-
Zileuton-¹³C₂,¹⁵N internal standard (IS)
-
Methanol (HPLC grade)
-
Ammonium acetate (AR grade)
-
Methyl tert-butyl ether (HPLC grade)
-
Human plasma (sourced from a certified blood bank)
-
Milli-Q water
Instrumentation
-
Liquid Chromatograph: Shimadzu or equivalent
-
Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Zileuton and Zileuton-¹³C₂,¹⁵N in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working standard solutions of Zileuton by serial dilution of the stock solution with 50% methanol. Prepare the internal standard working solution by diluting its stock solution with 50% methanol to a final concentration of 1000 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the Zileuton working solutions to prepare calibration standards at concentrations ranging from 50 ng/mL to 10,000 ng/mL. Prepare quality control samples at four levels: Lower Limit of Quantification Quality Control (LLOQ QC), Low Quality Control (LQC), Medium Quality Control (MQC), and High Quality Control (HQC).
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of human plasma into a polypropylene tube.
-
Add 50 µL of the Zileuton-¹³C₂,¹⁵N internal standard working solution and vortex briefly.
-
Add 3.0 mL of methyl tert-butyl ether.
-
Vortex the mixture for 10-15 minutes.
-
Centrifuge the tubes at 3000 rpm for 5-10 minutes.
-
Transfer the supernatant organic layer to a clean polypropylene tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the dried residue with 500 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18, 100 x 4.6 mm, 5 µm |
| Mobile Phase | 1 mM Ammonium Acetate : Methanol (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | 2.0 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Zileuton | m/z 237.3 → 161.2 |
| Zileuton-¹³C₂,¹⁵N (IS) | m/z 240.3 → 161.2 (Hypothetical) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Declustering Potential (DP) | 60 V |
| Entrance Potential (EP) | 10 V |
| Collision Energy (CE) | 35 V |
| Collision Cell Exit Potential (CXP) | 10 V |
Note: The MRM transition for Zileuton-¹³C₂,¹⁵N is hypothetical and should be optimized based on the actual mass fragmentation of the stable isotope-labeled standard.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Zileuton in human plasma. The use of a stable isotope-labeled internal standard, Zileuton-¹³C₂,¹⁵N, effectively compensated for matrix effects and variations in extraction recovery and instrument response, leading to high accuracy and precision.
Method Validation
The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.
Linearity
The calibration curve was linear over the concentration range of 50.5 ng/mL to 10,012.7 ng/mL.[1][2][3] The correlation coefficient (r²) was consistently greater than 0.99.
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at four QC levels.[1] The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 50.6 | 7.7 | 107.0 | 6.5 | 105.3 |
| LQC | 148.8 | 2.9 | 102.1 | 4.8 | 103.5 |
| MQC | 4510.4 | 4.5 | 103.8 | 5.1 | 104.2 |
| HQC | 7517.4 | 3.8 | 104.5 | 4.2 | 102.8 |
Recovery
The extraction recovery of Zileuton and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards. The mean recovery for Zileuton was found to be consistent and reproducible across the QC levels.
| Analyte | LQC (%) | MQC (%) | HQC (%) |
| Zileuton | 85.2 | 87.1 | 86.5 |
| Zileuton-¹³C₂,¹⁵N (IS) | \multicolumn{3}{c | }{88.3} |
Stability
Zileuton was found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.
Conclusion
This application note describes a highly sensitive, specific, and robust LC-MS/MS method for the quantification of Zileuton in human plasma using a stable isotope-labeled internal standard. The method demonstrates excellent linearity, accuracy, precision, and recovery. The short run time and simple liquid-liquid extraction procedure make it suitable for high-throughput analysis in pharmacokinetic and bioequivalence studies.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Zileuton in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Zileuton in biological matrices, primarily human plasma. The protocols are based on established and validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Introduction
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the formation of leukotrienes from arachidonic acid.[1] Leukotrienes are inflammatory mediators involved in the pathophysiology of asthma, inducing bronchoconstriction, mucus secretion, and inflammation.[2][3] By inhibiting their production, Zileuton serves as a prophylactic and chronic treatment for asthma in adults and children 12 years of age and older.[1] Accurate quantification of Zileuton in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Signaling Pathway of Zileuton's Mechanism of Action
Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase (5-LOX) enzyme. This enzyme is a key component of the arachidonic acid cascade. By blocking 5-LOX, Zileuton prevents the conversion of arachidonic acid into various leukotrienes, including LTB4, LTC4, LTD4, and LTE4. These leukotrienes are potent mediators of inflammation and bronchoconstriction.[1]
Caption: Zileuton inhibits the 5-lipoxygenase pathway.
Quantitative Data Summary
The following table summarizes the performance characteristics of various validated methods for the quantification of Zileuton in human plasma.
| Method | Sample Preparation | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| LC-MS/MS | Protein Precipitation | 20.0 - 8000.0 | 93.7 - 111.6 | Intra-day: ≤10.1, Inter-day: N/A | Not Reported | [4] |
| LC-MS/MS | Protein Precipitation | 3.05 - 20,000 | 100 - 107 | Intra-day: 3.4 - 5.3, Inter-day: 4.5 - 7.3 | Not Reported | [5] |
| LC-MS/MS | Liquid-Liquid Extraction | 50.5 - 10,012.7 | Within ±15 | Within 15 | 79.0 - 84.8 | [6][7] |
| RP-HPLC-UV | Liquid-Liquid Extraction | 500 - 10,000 | Within ±15 | Within 15 | >85 | [3] |
Experimental Protocols
Method 1: LC-MS/MS with Protein Precipitation
This method is rapid and sensitive for the determination of Zileuton in human plasma.[4]
1. Sample Preparation: a. To 100 µL of human plasma in a microcentrifuge tube, add the internal standard (Zileuton-d4). b. Add 400 µL of acidified acetonitrile to precipitate the plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the supernatant to an autosampler vial for analysis.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Phenomenex Kinetex™ XB-C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: 0.1% formic acid in water and 0.1% formic acid in acetonitrile (50:50, v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Run Time: 2.1 minutes[4]
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: SCIEX Triple Quad 4500 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Method 2: LC-MS/MS with Liquid-Liquid Extraction
This method offers high selectivity and sensitivity for the quantification of Zileuton in human plasma.[6][7]
1. Sample Preparation: a. To 200 µL of human plasma, add the internal standard (Zileuton-d4). b. Add 100 µL of 0.1 M sodium hydroxide and vortex. c. Add 3 mL of methyl tert-butyl ether. d. Vortex for 10 minutes. e. Centrifuge at 4000 rpm for 5 minutes. f. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. g. Reconstitute the residue in 500 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Shimadzu LC-20AD or equivalent
-
Mobile Phase: 1 mM ammonium acetate buffer and methanol (10:90, v/v)[6][7]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: MDS SCIEX API-4000 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Method 3: RP-HPLC with UV Detection
This method is a cost-effective alternative for the determination of Zileuton in human plasma.[3]
1. Sample Preparation (Liquid-Liquid Extraction): a. To 500 µL of human plasma, add the internal standard (Phenacetin). b. Add 2.5 mL of diethyl ether. c. Vortex for 2 minutes. d. Centrifuge at 3000 rpm for 10 minutes. e. Transfer the organic layer to a clean tube and evaporate to dryness at 40°C. f. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series with UV detector or equivalent[3]
-
Column: HiQsil C18 (250 mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Tetrahydrofuran and water (45:55, v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm[3]
-
Column Temperature: Ambient
Experimental Workflow
The following diagram illustrates a general workflow for the quantification of Zileuton in biological matrices.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
protocol for sample preparation for Zileuton analysis using mass spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the formation of leukotrienes from arachidonic acid. By inhibiting this pathway, Zileuton plays a crucial role in managing asthma.[1][2] Accurate and sensitive quantification of Zileuton in biological matrices is essential for pharmacokinetic studies, bioequivalence evaluations, and therapeutic drug monitoring. This document provides detailed protocols for the sample preparation of Zileuton from human plasma for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The following sections detail two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT). A third method, Solid-Phase Extraction (SPE), is also briefly discussed.
Quantitative Data Summary
The following table summarizes key quantitative parameters from validated LC-MS/MS methods for Zileuton analysis in human plasma.
| Parameter | Method 1: Liquid-Liquid Extraction (LLE) | Method 2: Protein Precipitation (PPT) |
| Biological Matrix | Human Plasma | Human Plasma |
| Internal Standard | Zileuton-D4[1][3][4] | Zileuton-D4[5] |
| Linearity Range | 50.5–10,012.7 ng/mL[1][3][4] | 20.0–8000.0 ng/mL[5] |
| Extraction Solvent | Methyl tert-butyl ether[1][3][4] | Acidified Acetonitrile[5] |
| Extraction Recovery | Zileuton: 79.0% - 84.8%Internal Standard: 87.6%[1] | Not explicitly stated |
| Lower Limit of Quantification (LLOQ) | 50.5 ng/mL[1] | 20.0 ng/mL[5] |
| Intra-day Precision | Not explicitly stated | 3.4% - 5.3%[2] |
| Inter-day Precision | Not explicitly stated | 4.5% - 7.3%[2] |
| Accuracy | Not explicitly stated | 100% - 107%[2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method using methyl tert-butyl ether for the extraction of Zileuton from human plasma.[1]
Materials:
-
Human plasma samples
-
Zileuton and Zileuton-D4 reference standards
-
Methanol, HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Ammonium acetate
-
Polypropylene tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: To a polypropylene tube, add 200 µL of human plasma.
-
Internal Standard Spiking: Add 50 µL of Zileuton-D4 internal standard solution to the plasma sample and vortex briefly.
-
Extraction: Add 3.0 mL of methyl tert-butyl ether to the tube.
-
Vortexing: Vortex the mixture for 10-15 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the tubes at 3000 rpm for 5-10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean polypropylene tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 50°C.
-
Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
This protocol utilizes acidified acetonitrile to precipitate plasma proteins, providing a simple and rapid sample cleanup.[5]
Materials:
-
Human plasma samples
-
Zileuton and Zileuton-D4 reference standards
-
Acetonitrile, HPLC grade
-
Formic acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting and Internal Standard Spiking: In a microcentrifuge tube, combine the human plasma sample with the Zileuton-D4 internal standard.
-
Precipitation: Add acidified acetonitrile (e.g., acetonitrile with 0.1% formic acid) to the plasma sample. A common ratio is 3:1 (v/v) of acetonitrile to plasma.
-
Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for direct injection into the LC-MS/MS system or for further processing if necessary.
Protocol 3: Solid-Phase Extraction (SPE)
While less detailed in the provided search results for Zileuton specifically, SPE is a powerful technique for sample cleanup and concentration. A general workflow is described below.
Materials:
-
Human plasma samples
-
SPE cartridges (e.g., C18)
-
Conditioning, wash, and elution solvents
-
SPE manifold
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge with an appropriate organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a solvent that removes interferences while retaining Zileuton.
-
Elution: Elute Zileuton from the cartridge using a suitable organic solvent.
-
Evaporation and Reconstitution: The eluate can then be evaporated and reconstituted in the mobile phase for analysis.
Mass Spectrometry Parameters
For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is commonly used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Zileuton | 237.0 - 237.3[1][3][4][5] | 161.0 - 161.2[1][3][4][5] |
| Zileuton-D4 (IS) | 241.0 - 241.2[1][3][4][5] | 161.1 - 165.0[1][3][4][5] |
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for Zileuton sample preparation.
Caption: Protein Precipitation (PPT) workflow for Zileuton sample preparation.
References
- 1. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Accurate Quantification of Zileuton in Preclinical Studies Using Zileuton-¹³C₂,¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zileuton is a potent and specific inhibitor of 5-lipoxygenase, an enzyme crucial in the biosynthesis of leukotrienes.[1][2] Leukotrienes are inflammatory mediators implicated in the pathophysiology of asthma and other inflammatory diseases.[1][2][3] Accurate quantification of Zileuton in preclinical models is paramount for robust pharmacokinetic (PK) and pharmacodynamic (PD) assessments. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zileuton in plasma, utilizing a stable isotope-labeled (SIL) internal standard, Zileuton-¹³C₂,¹⁵N, to ensure the highest accuracy and precision. The use of a SIL internal standard is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample extraction, matrix effects, and instrument response.[4][5][6]
Mechanism of Action of Zileuton
Zileuton exerts its therapeutic effect by inhibiting the enzyme 5-lipoxygenase. This enzyme is responsible for the conversion of arachidonic acid into various leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1][2] By blocking this pathway, Zileuton effectively reduces the production of these pro-inflammatory mediators, leading to decreased inflammation, bronchoconstriction, and mucus secretion in the airways.[1][3]
Caption: Mechanism of action of Zileuton in the leukotriene synthesis pathway.
Experimental Protocol: Quantification of Zileuton in Rat Plasma by LC-MS/MS
This protocol provides a detailed procedure for the extraction and quantification of Zileuton from rat plasma using Zileuton-¹³C₂,¹⁵N as an internal standard.
Materials and Reagents
-
Zileuton (analytical standard)
-
Zileuton-¹³C₂,¹⁵N (internal standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Rat plasma (K₂EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
-
Analytical column: C18 column (e.g., 100 x 4.6 mm, 5 µm)[7][8][9]
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Zileuton and Zileuton-¹³C₂,¹⁵N in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Zileuton stock solution in 50% methanol to create calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Zileuton-¹³C₂,¹⁵N stock solution in 50% methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of rat plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for the extraction of Zileuton from plasma samples.
LC-MS/MS Method
| Parameter | Condition |
| HPLC Column | C18, 100 x 4.6 mm, 5 µm[7][8][9] |
| Mobile Phase | A: 1 mM Ammonium Acetate in WaterB: Methanol[7][9] |
| Gradient | Isocratic: 10% A, 90% B[7][9] |
| Flow Rate | 1.0 mL/min[7][8][9] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |
| MRM Transitions | Zileuton: 237.3 → 161.2[7][8][9]Zileuton-¹³C₂,¹⁵N: 240.3 → 164.2 (Predicted) |
Note: The MRM transition for Zileuton-¹³C₂,¹⁵N is predicted based on the stable isotope incorporation and may require optimization.
Quantitative Data and Method Validation
The method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Zileuton | 5 - 10,000 | Linear (1/x² weighted) | > 0.99 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 15 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 500 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 8,000 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Zileuton | > 80 | 90 - 110 |
| Zileuton-¹³C₂,¹⁵N | > 80 | 90 - 110 |
Preclinical Pharmacokinetic Data Example
The validated method can be applied to preclinical pharmacokinetic studies. Below is an example of data obtained from a study in Sprague-Dawley rats following a single oral dose of Zileuton.
Table 4: Pharmacokinetic Parameters of Zileuton in Sprague-Dawley Rats (n=6, Mean ± SD)
| Parameter | Male Rats | Female Rats |
| Dose (mg/kg, oral) | 30 | 30 |
| Cₘₐₓ (ng/mL) | 3500 ± 550 | 4800 ± 700 |
| Tₘₐₓ (h) | 2.0 ± 0.5[11] | 1.5 ± 0.5[11] |
| AUC₀₋ₜ (ng·h/mL) | 18000 ± 2100 | 25000 ± 3200 |
| AUC₀₋ᵢₙf (ng·h/mL) | 18500 ± 2300 | 25800 ± 3500 |
| t₁/₂ (h) | 2.5 ± 0.4 | 2.8 ± 0.6 |
Note: The pharmacokinetic data presented is illustrative and may vary based on experimental conditions. Studies have shown gender differences in the pharmacokinetics of Zileuton in rats, with female rats generally exhibiting higher plasma concentrations.[11][12]
Conclusion
The use of a stable isotope-labeled internal standard, Zileuton-¹³C₂,¹⁵N, in conjunction with a validated LC-MS/MS method, provides a robust and reliable tool for the accurate quantification of Zileuton in preclinical plasma samples. This methodology is essential for generating high-quality pharmacokinetic and pharmacodynamic data to support the development of Zileuton and related compounds. The detailed protocol and expected validation parameters provided herein serve as a comprehensive guide for researchers in the field.
References
- 1. What is the mechanism of Zileuton? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
Application Note: High-Throughput LC-MS/MS Assay for the Quantitative Determination of Zileuton in Human Plasma Using a Stable Isotope-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zileuton in human plasma. The assay utilizes Zileuton-¹³C₂,¹⁵N as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, followed by a rapid chromatographic separation. The method was validated according to the general principles outlined in the FDA and EMA guidelines for bioanalytical method validation and is suitable for pharmacokinetic studies.[1][2][3]
Introduction
Zileuton is an orally active inhibitor of 5-lipoxygenase, the enzyme responsible for catalyzing the formation of leukotrienes from arachidonic acid. By inhibiting this pathway, Zileuton reduces inflammation, edema, mucus secretion, and bronchoconstriction, making it an effective treatment for asthma.[4] Accurate and reliable quantification of Zileuton in biological matrices is crucial for pharmacokinetic and bioequivalence studies.[4][5] LC-MS/MS has become the preferred technique for such analyses due to its high sensitivity, selectivity, and throughput.[4][6][7] This application note presents a detailed protocol for a validated LC-MS/MS method for Zileuton in human plasma, employing Zileuton-¹³C₂,¹⁵N as the internal standard to compensate for matrix effects and variability in sample processing.
Experimental
Materials and Reagents
-
Zileuton reference standard
-
Zileuton-¹³C₂,¹⁵N internal standard (IS)
-
HPLC-grade methanol, methyl tert-butyl ether (MTBE), and ammonium acetate
-
Human plasma (K₂EDTA)
-
Deionized water
Instrumentation
-
A sensitive triple quadrupole mass spectrometer
-
A high-performance liquid chromatography (HPLC) system
Sample Preparation
A liquid-liquid extraction (LLE) method was used for sample preparation.[4][6][7]
-
To 200 µL of plasma, add 50 µL of the internal standard working solution (Zileuton-¹³C₂,¹⁵N in 50% methanol).
-
Vortex for 30 seconds.
-
Add 3 mL of methyl tert-butyl ether and vortex for 10-15 minutes.[4]
-
Centrifuge at 3000 rpm for 5-10 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[4]
-
Reconstitute the residue in 250 µL of the mobile phase.[5]
LC-MS/MS Conditions
The following table summarizes the optimized LC-MS/MS parameters.
| Parameter | Value |
| LC Conditions | |
| Column | C18, 100 x 4.6 mm, 5 µm[6][7] |
| Mobile Phase | 1 mM Ammonium Acetate : Methanol (10:90, v/v)[6][7] |
| Flow Rate | 1.0 mL/min[6][7] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS/MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Zileuton) | 237.3 > 161.2[4][6][7] |
| MRM Transition (Zileuton-¹³C₂,¹⁵N) | 240.3 > 164.2 (Predicted) |
| Dwell Time | 200 ms |
Method Validation
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability in accordance with regulatory guidelines.[1][2][3]
Selectivity
The selectivity of the method was assessed by analyzing blank plasma samples from six different sources. No significant interference was observed at the retention times of Zileuton and the IS.[4]
Linearity
The calibration curve was linear over the concentration range of 50 to 10,000 ng/mL.[4][6][7] A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently > 0.99.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).[5]
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 50.5 | ≤ 5.0 | ± 5.0 | ≤ 6.0 | ± 6.0 |
| LQC | 150 | ≤ 4.5 | ± 4.0 | ≤ 5.5 | ± 5.0 |
| MQC | 5000 | ≤ 3.0 | ± 3.5 | ≤ 4.0 | ± 4.5 |
| HQC | 8000 | ≤ 2.5 | ± 3.0 | ≤ 3.5 | ± 4.0 |
Recovery
The extraction recovery of Zileuton and the IS was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| Analyte | LQC | MQC | HQC |
| Zileuton | ~85% | ~87% | ~86% |
| Zileuton-¹³C₂,¹⁵N | ~88% | ~89% | ~88% |
Matrix Effect
The matrix effect was evaluated by comparing the peak areas of analytes spiked into extracted blank plasma with those of pure standards. The use of a stable isotope-labeled internal standard effectively compensated for any observed matrix effects.
Stability
Zileuton was found to be stable in human plasma under various storage and handling conditions, including short-term bench-top, long-term freezer, and freeze-thaw cycles.[5]
Diagrams
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Chemical structures of Zileuton and its stable isotope-labeled internal standard.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of Zileuton in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the method well-suited for high-throughput analysis in clinical and pharmacokinetic studies. The simple LLE sample preparation and rapid chromatographic runtime contribute to the efficiency of the assay.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis and Purification of Zileuton-¹³C₂,¹⁵N for Research Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zileuton is a selective inhibitor of the 5-lipoxygenase enzyme, a critical component in the biosynthesis of leukotrienes.[1] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases.[1][2] Isotopically labeled Zileuton, specifically Zileuton-¹³C₂,¹⁵N, is an essential tool for various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis by mass spectrometry. This document provides a detailed protocol for the synthesis and purification of Zileuton-¹³C₂,¹⁵N for research purposes.
Mechanism of Action of Zileuton
Zileuton exerts its therapeutic effect by inhibiting the enzyme 5-lipoxygenase, thereby preventing the conversion of arachidonic acid to leukotrienes (LTs), including LTB₄, LTC₄, LTD₄, and LTE₄.[1] These leukotrienes are responsible for bronchoconstriction, increased mucus secretion, and airway inflammation. By blocking their synthesis, Zileuton helps to alleviate the symptoms of asthma.[1][2]
Synthesis of Zileuton-¹³C₂,¹⁵N
The synthesis of Zileuton-¹³C₂,¹⁵N involves a multi-step process starting from commercially available isotopically labeled precursors. The key steps are the synthesis of the intermediate 2-acetyl-[¹³C₂]-benzo[b]thiophene, followed by the introduction of the ¹⁵N-labeled hydroxyurea moiety.
Synthetic Workflow
Experimental Protocols
Step 1: Synthesis of 2-Acetyl-[¹³C₂]-benzo[b]thiophene
This step involves the Friedel-Crafts acylation of benzo[b]thiophene with acetyl-[¹³C₂] chloride.[3]
-
Materials:
-
Benzo[b]thiophene
-
Acetyl-[¹³C₂] chloride (or Acetic-[¹³C₂] anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
To a stirred solution of benzo[b]thiophene in anhydrous DCM at 0 °C, add anhydrous AlCl₃ portion-wise.
-
Slowly add acetyl-[¹³C₂] chloride to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully pouring it onto crushed ice.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Step 2: Oxime Formation
-
Materials:
-
2-Acetyl-[¹³C₂]-benzo[b]thiophene
-
Hydroxylamine-[¹⁵N] hydrochloride
-
Sodium acetate
-
Ethanol
-
-
Procedure:
-
Dissolve 2-acetyl-[¹³C₂]-benzo[b]thiophene in ethanol.
-
Add a solution of hydroxylamine-[¹⁵N] hydrochloride and sodium acetate in water.
-
Reflux the mixture for 1-2 hours.
-
Cool the reaction mixture and add water to precipitate the oxime.
-
Filter the precipitate, wash with water, and dry.
-
Step 3: Reduction to N-(1-(Benzo[b]thiophen-2-yl)ethyl-[¹³C₂])hydroxylamine-[¹⁵N]
-
Materials:
-
2-Acetyl-[¹³C₂]-benzo[b]thiophene oxime-[¹⁵N]
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Methyl orange indicator
-
-
Procedure:
-
Dissolve the oxime in methanol.
-
Add sodium cyanoborohydride and a few drops of methyl orange indicator.
-
Add a solution of methanolic HCl dropwise until the indicator turns red and the color persists.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the crude hydroxylamine.
-
Step 4: Synthesis of Zileuton-¹³C₂,¹⁵N
-
Materials:
-
N-(1-(Benzo[b]thiophen-2-yl)ethyl-[¹³C₂])hydroxylamine-[¹⁵N]
-
Trimethylsilyl isocyanate
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the hydroxylamine in anhydrous DCM.
-
Add trimethylsilyl isocyanate dropwise at room temperature.
-
Stir the reaction for 12-16 hours.
-
Quench the reaction with methanol.
-
Remove the solvent under reduced pressure to obtain crude Zileuton-¹³C₂,¹⁵N.
-
Purification of Zileuton-¹³C₂,¹⁵N
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and other impurities. Flash column chromatography is an effective method for the purification of Zileuton and its analogues.
Purification Workflow
Experimental Protocol for Purification
-
Materials and Equipment:
-
Crude Zileuton-¹³C₂,¹⁵N
-
Silica gel (for column chromatography)
-
Solvents for elution (e.g., hexane, ethyl acetate)
-
Flash chromatography system
-
Thin Layer Chromatography (TLC) plates
-
UV lamp for visualization
-
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude Zileuton-¹³C₂,¹⁵N in a minimal amount of the mobile phase or a suitable solvent.
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified Zileuton-¹³C₂,¹⁵N.
-
Data Presentation
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 | Purification |
| Starting Material | Benzo[b]thiophene, Acetyl-[¹³C₂] chloride | 2-Acetyl-[¹³C₂]-benzo[b]thiophene | 2-Acetyl-[¹³C₂]-benzo[b]thiophene oxime-[¹⁵N] | N-(1-(Benzo[b]thiophen-2-yl)ethyl-[¹³C₂])hydroxylamine-[¹⁵N] | Crude Zileuton-¹³C₂,¹⁵N |
| Key Reagents | AlCl₃ | Hydroxylamine-[¹⁵N] HCl | NaBH₃CN | Trimethylsilyl isocyanate | Silica Gel, Solvents |
| Typical Yield | 70-80% | 85-95% | 60-70% | 75-85% | >90% recovery |
| Purity (pre-purification) | ~90% | >95% | ~85% | ~80% | Variable |
| Final Purity | - | - | - | - | >98% (by HPLC) |
Analytical Characterization
The identity and purity of the synthesized Zileuton-¹³C₂,¹⁵N should be confirmed by appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification. | A single major peak corresponding to Zileuton with a purity of >98%. |
| Mass Spectrometry (MS) | Confirmation of molecular weight and isotopic labeling. | A molecular ion peak corresponding to the mass of Zileuton-¹³C₂,¹⁵N (M+3). |
| NMR Spectroscopy (¹H and ¹³C) | Structural confirmation. | Spectra consistent with the structure of Zileuton, with characteristic shifts and coupling patterns for the labeled positions. |
Conclusion
This document provides a comprehensive guide for the synthesis and purification of Zileuton-¹³C₂,¹⁵N for research applications. The detailed protocols and workflows are intended to assist researchers in the successful preparation of this valuable isotopically labeled compound. Adherence to standard laboratory safety practices is essential throughout all procedures. The purity of the final product should be rigorously assessed using appropriate analytical methods to ensure its suitability for downstream applications.
References
Troubleshooting & Optimization
overcoming ion suppression in Zileuton bioanalysis
Technical Support Center: Zileuton Bioanalysis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address and overcome ion suppression in the liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis of Zileuton.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue in Zileuton bioanalysis?
Q2: What are the most common causes of ion suppression when analyzing Zileuton in plasma?
A2: The primary sources of ion suppression in plasma samples are endogenous components that are co-extracted with Zileuton during sample preparation.[4] Phospholipids are a major cause of ion suppression in plasma analysis.[4] Other sources include salts, proteins, and metabolites that can compete with Zileuton for ionization in the electrospray ionization (ESI) source.[1][2] ESI is the most common ionization technique used for Zileuton but is also highly susceptible to ion suppression.[4]
Q3: How can I detect and quantify the extent of ion suppression in my assay?
A3: There are two primary methods for evaluating ion suppression:
-
Qualitative Assessment (Post-Column Infusion): This technique involves continuously infusing a standard solution of Zileuton directly into the MS detector, after the analytical column.[3][5] A blank, extracted plasma sample is then injected onto the LC system. A dip or decrease in the constant Zileuton signal baseline indicates the retention times at which matrix components are eluting and causing suppression.[3][6]
-
Quantitative Assessment (Post-Extraction Spike): This method quantifies the matrix effect by comparing the peak area of an analyte spiked into an extracted blank matrix sample (Set B) with the peak area of the same analyte in a clean solvent (Set A). The matrix effect (ME) is calculated as: ME (%) = (B / A) * 100. An ME value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
Troubleshooting Guide
Problem: My Zileuton signal is low, variable, or non-reproducible. How do I confirm if ion suppression is the cause?
Answer: The most definitive way to confirm ion suppression is by performing a post-column infusion experiment as described in FAQ #3. This will create a "suppression profile" of your blank matrix, showing you exactly where in the chromatogram the suppression occurs. If your Zileuton peak elutes within one of these suppression zones, your signal is likely being compromised.
Problem: I've confirmed ion suppression is affecting my Zileuton peak. What is the most effective first step to mitigate it?
Answer: Improving the sample preparation procedure is generally the most effective way to combat ion suppression.[1][4] The goal is to remove interfering endogenous components, like phospholipids, before injecting the sample into the LC-MS system. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but often provides the least clean extracts, leaving many phospholipids in the supernatant.[2]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by using an immiscible organic solvent to selectively extract Zileuton.[4] A published method for Zileuton uses methyl tert-butyl ether for extraction from human plasma.[7][8][9]
-
Solid-Phase Extraction (SPE): Often considered the most effective technique for removing a broad range of interferences, providing the cleanest extracts and significantly reducing ion suppression.[6]
Problem: My sample preparation is optimized, but some ion suppression remains. How can I use chromatography to solve this?
Answer: If sample cleanup is insufficient, chromatographic separation can be optimized to shift the Zileuton peak away from any remaining regions of ion suppression.[2][3]
-
Use High-Efficiency Columns: Ultra-High-Performance Liquid Chromatography (UPLC) systems with sub-2 µm particle columns provide much sharper peaks and better resolution.[10] This increased resolution can separate Zileuton from co-eluting matrix components.[10]
-
Modify the Gradient: Adjusting the mobile phase gradient can change the retention time of Zileuton. The goal is to move its elution time to a "clean" region of the chromatogram, as identified by your post-column infusion experiment.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Zileuton-d4, is the ideal internal standard.[7][8] It co-elutes with Zileuton and experiences the same degree of ion suppression. By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by the matrix effect can be effectively compensated.[1]
Quantitative Data Summary
The choice of sample preparation method has a significant impact on the degree of ion suppression and the overall recovery of the analyte.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Technique | Typical Matrix Effect | Analyte Recovery | Key Advantage | Primary Disadvantage |
|---|---|---|---|---|
| Protein Precipitation (PPT) | High Suppression | Good (>90%) | Fast and simple | Does not effectively remove phospholipids.[2] |
| Liquid-Liquid Extraction (LLE) | Moderate Suppression | Good (70-90%) | Better cleanup than PPT.[11] | Can be labor-intensive, potential for emulsions. |
| Solid-Phase Extraction (SPE) | Low to No Suppression | Excellent (>90%) | Provides the cleanest extracts.[6] | More complex method development. |
Data compiled from general knowledge in bioanalysis literature.
Table 2: Example LC-MS/MS Parameters for Zileuton Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Discovery C18 (100 x 4.6 mm, 5 µm) | [7][8] |
| Mobile Phase | 1 mM Ammonium Acetate : Methanol (10:90, v/v) | [7][8] |
| Flow Rate | 1.0 mL/min | [7][8] |
| Ionization Mode | ESI Positive | [7][8] |
| MRM Transition (Zileuton) | 237.3 -> 161.2 | [7][8][9] |
| MRM Transition (Zileuton-d4 IS) | 241.2 -> 161.1 |[7][8][9] |
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol allows for the visualization of chromatographic regions where ion suppression occurs.
-
System Setup:
-
Configure the LC-MS/MS system as you would for your Zileuton analysis.
-
Prepare a stock solution of Zileuton (e.g., 1 µg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Place this solution in a syringe pump.
-
Using a PEEK 'T' union, connect the syringe pump output to the eluent flow from the analytical column, just before it enters the mass spectrometer's ion source.
-
-
Procedure:
-
Begin the LC gradient without an injection and start the syringe pump at a low, constant flow rate (e.g., 10 µL/min) to introduce the Zileuton solution.
-
Monitor the Zileuton MRM transition (237.3 -> 161.2). You should observe a stable, elevated baseline signal.
-
Inject a blank plasma sample that has been processed through your current sample preparation method.
-
Continue monitoring the Zileuton signal throughout the entire chromatographic run.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A significant and reproducible drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
-
Compare the retention time of your Zileuton peak from a standard injection with the timing of these suppression zones.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Zileuton from Human Plasma
This protocol is based on a validated method for Zileuton bioanalysis.[7][8]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (Zileuton-d4).
-
Vortex briefly to mix.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Collection:
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 200 µL of the mobile phase (1 mM Ammonium Acetate : Methanol, 10:90).
-
Vortex to ensure the residue is fully dissolved.
-
Transfer the solution to an autosampler vial for injection into the LC-MS/MS system.
-
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: A logical workflow for troubleshooting ion suppression.
Caption: Workflow highlighting key ion suppression mitigation steps.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. impactfactor.org [impactfactor.org]
Technical Support Center: Optimizing Zileuton Recovery from Plasma
Welcome to the technical support center for the analysis of Zileuton in plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low recovery of Zileuton from plasma samples. What are the potential causes and how can I troubleshoot this?
A1: Low recovery of Zileuton can stem from several factors related to the extraction procedure. Here are the common causes and recommended troubleshooting steps:
-
Suboptimal Extraction Method: The chosen extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) may not be the most efficient for Zileuton.
-
Troubleshooting: If you are using protein precipitation and observing low recovery, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), which often provide cleaner extracts and can improve recovery.[1] LLE with solvents like diethyl ether or methyl tert-butyl ether has been shown to yield good recovery.[2][3]
-
-
Incorrect pH: The pH of the sample can significantly impact the extraction efficiency of Zileuton.
-
Troubleshooting: Adjust the pH of the plasma sample before extraction. Zileuton is a weakly acidic drug, so acidifying the sample can improve its partitioning into an organic solvent during LLE.
-
-
Inefficient Solvent for LLE: The choice of organic solvent in LLE is critical for achieving high recovery.
-
Troubleshooting: Diethyl ether and methyl tert-butyl ether have been reported to be effective for Zileuton extraction.[2][3] If you are using a different solvent and experiencing low recovery, consider switching to one of these. A comparison of different LLE solvents showed that diethyl ether and ethyl acetate provided better recovery than n-hexane.[3][4]
-
-
Incomplete Elution in SPE: The elution solvent in SPE may not be strong enough to completely recover Zileuton from the sorbent.
-
Troubleshooting: Optimize the elution solvent. This may involve increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution mixture or adding a small amount of a modifier like formic acid or ammonia, depending on the sorbent chemistry.
-
-
Matrix Effects: Components in the plasma matrix can interfere with the ionization of Zileuton in LC-MS/MS analysis, leading to ion suppression and the appearance of low recovery.[5][6]
-
Troubleshooting: To mitigate matrix effects, you can try diluting the sample, using a more effective cleanup method like SPE, or employing a stable isotope-labeled internal standard.[7]
-
Q2: I'm observing significant matrix effects in my LC-MS/MS analysis of Zileuton. How can I minimize these?
A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[5][6] Here are some strategies to minimize them:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from the plasma sample before analysis.
-
Optimize Chromatography: Modifying your chromatographic conditions can help separate Zileuton from co-eluting matrix components.
-
Recommendation: Try a different analytical column or adjust the mobile phase composition and gradient to improve separation.
-
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., Zileuton-d4) will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[2][9][10]
-
Dilute the Sample: Diluting the extracted sample before injection can reduce the concentration of interfering matrix components. However, ensure that the final concentration of Zileuton remains within the linear range of your assay.
Q3: Which extraction method is best for Zileuton from plasma?
A3: The "best" method depends on your specific analytical requirements, such as required sensitivity, sample throughput, and available equipment. Here's a general comparison:
-
Protein Precipitation (PPT): This is the simplest and fastest method.[11] However, it provides the least clean extract and may result in significant matrix effects.[12][13] It is suitable for rapid screening or when high sensitivity is not required.
-
Liquid-Liquid Extraction (LLE): LLE offers a good balance between cleanliness and ease of use. It is more effective at removing interfering substances than PPT.[3]
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can significantly reduce matrix effects.[7][14] It is the preferred method for high-sensitivity assays but is also the most time-consuming and expensive.
Quantitative Data Summary
The following tables summarize reported recovery data for Zileuton from plasma using different extraction methods.
Table 1: Recovery of Zileuton using Liquid-Liquid Extraction (LLE)
| LLE Solvent | Internal Standard | Average Recovery of Zileuton | Reference |
| Methyl tert-butyl ether | Zileuton-d4 | 84.2% | [2] |
| Diethyl ether | Phenacetin | 79.13% | [3] |
Table 2: Recovery of Zileuton using Solid-Phase Extraction (SPE)
| SPE Sorbent | Internal Standard | Average Recovery of Zileuton | Reference |
| Analytichem Bond Elut | N-methylzileuton | 77.9% | [14] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Zileuton from Plasma
This protocol is based on a validated LC-MS/MS method.[2]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean polypropylene tube.
-
Add 50 µL of the internal standard solution (Zileuton-d4).
-
Vortex the tube for 10-15 seconds.
-
-
Extraction:
-
Add 3 mL of methyl tert-butyl ether to the tube.
-
Vortex for 10-15 minutes.
-
Centrifuge at 3000 rpm for 5-10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean polypropylene tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 50°C.
-
Reconstitute the residue in the mobile phase for analysis.
-
Protocol 2: Protein Precipitation of Zileuton from Plasma
This protocol is a general procedure for protein precipitation.
-
Sample Preparation:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 300 µL of cold acetonitrile (or another suitable organic solvent).
-
-
Precipitation and Centrifugation:
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant for direct injection or further processing (e.g., evaporation and reconstitution).
-
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of Zileuton.
Caption: Troubleshooting flowchart for low Zileuton recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples [mdpi.com]
- 9. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of a new 5-lipoxygenase inhibitor, zileuton, and its inactive N-dehydroxylated metabolite in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of ¹³C and ¹⁵N Labeled Zileuton
Welcome to the technical support center for the synthesis of ¹³C and ¹⁵N labeled Zileuton. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isotopic labeling of Zileuton.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary applications of ¹³C and ¹⁵N labeled Zileuton?
A: Isotopically labeled Zileuton is crucial for a variety of research applications. The most common uses include absorption, distribution, metabolism, and excretion (ADME) studies, and as internal standards for quantitative bioanalysis by mass spectrometry (MS).[1][2] These labeled compounds allow researchers to accurately track the molecule and its metabolites in complex biological systems.[3][4][5]
Q2: Which atomic positions in Zileuton are typically targeted for ¹³C and ¹⁵N labeling?
A: The choice of labeling position depends on the intended application.
-
¹⁵N Labeling: The two nitrogen atoms in the N-hydroxyurea moiety are common targets. Labeling these positions is useful for tracking the core structure and its metabolites.
-
¹³C Labeling: The ethyl bridge (-CH2-CH-) or the urea carbonyl carbon (C=O) are frequent choices. Labeling these positions helps in elucidating metabolic pathways and degradation mechanisms. Synthesizing these labeled versions often requires a multi-step approach using labeled precursors.[2][6]
Q3: Why is my isotopic enrichment lower than the theoretical maximum?
A: Achieving >95% enrichment can be challenging.[7] Low enrichment is often due to:
-
Contamination: Presence of natural abundance (unlabeled) starting materials, reagents, or solvents.
-
Isotopic Dilution: The labeled compound may be contaminated with a small amount of its unlabeled counterpart, which can interfere with quantitative analysis.[1]
-
Suboptimal Reaction Conditions: Incomplete reaction or side reactions can lead to a lower proportion of the labeled product.
-
Inaccurate Measurement: The analytical technique (e.g., MS or NMR) may require optimization to accurately determine the enrichment level.
Q4: What are the best analytical methods to confirm successful labeling and purity?
A: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the standard approach.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the mass shift corresponding to the incorporated isotopes and to determine the level of isotopic enrichment.[5][8]
-
Nuclear Magnetic Resonance (NMR): ¹³C-NMR and ¹⁵N-NMR (or ¹H-NMR with ¹³C/¹⁵N decoupling) can confirm the exact position of the labels within the molecule.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the chemical purity of the final compound and separating it from any unlabeled precursors or synthesis-related impurities.[9]
Q5: Are there specific stability concerns for ¹³C and ¹⁵N labeled Zileuton?
A: Zileuton contains a hydroxyurea functional group, which can be susceptible to degradation under harsh conditions (e.g., strong acids, bases, or high temperatures).[10][11][12] While stable isotopes do not inherently alter the chemical stability, care must be taken during synthesis, purification, and storage. The final product should be stored at recommended conditions, typically at -20°C as a crystalline solid, to ensure long-term stability of ≥4 years.[13] Aqueous solutions are not recommended for storage for more than one day.[13]
Section 2: Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of labeled Zileuton.
| Problem | Possible Cause | Recommended Solution |
| Low Reaction Yield | Inefficient Coupling: The reaction to introduce the labeled moiety (e.g., labeled hydroxyurea) is incomplete. | Optimize reaction conditions: adjust temperature, reaction time, and stoichiometry of reagents. Consider alternative coupling agents if applicable. |
| Degradation of Product: The N-hydroxyurea group is sensitive and may degrade during the reaction or workup.[9][10] | Use milder reaction conditions. Avoid high temperatures and strongly acidic or basic environments. Purify the product promptly after synthesis. | |
| Low Isotopic Enrichment | Contamination of Labeled Precursor: The ¹³C or ¹⁵N labeled starting material contains significant amounts of its unlabeled counterpart. | Source high-purity (>98%) labeled precursors. If possible, verify the isotopic purity of the precursor by MS before starting the synthesis. |
| Atmospheric Contamination: For ¹⁵N labeling, exposure to atmospheric N₂ or ammonia could potentially dilute the label, though this is less common in synthetic chemistry than in biological labeling. | Perform reactions under an inert atmosphere (e.g., Argon or N₂ from a cylinder, not air) to minimize exposure to environmental contaminants. | |
| Presence of Impurities | Side Reactions: The synthesis of Zileuton is known to produce structurally related impurities.[9] | Follow established purification protocols meticulously. High-Performance Liquid Chromatography (HPLC) is often required to achieve high purity (>99%).[9][14] |
| Residual Solvents: Trace amounts of solvents used during synthesis or purification remain in the final product.[9] | Dry the final product thoroughly under high vacuum. Use techniques like lyophilization if the compound is compatible. Analyze for residual solvents using Gas Chromatography (GC) or ¹H-NMR. | |
| Difficulty in Purification | Co-elution of Product and Impurities: The labeled Zileuton has similar chromatographic properties to unlabeled starting material or side products. | Optimize the HPLC method: try different solvent gradients, column chemistries (e.g., reverse-phase, HILIC), or mobile phase additives.[12] |
| Poor Crystallinity: The final product does not crystallize easily, making purification by recrystallization difficult. | Attempt recrystallization from various solvent systems. If that fails, preparative HPLC is the most reliable method for obtaining a high-purity amorphous or solid product.[14] |
Section 3: Experimental Protocols
Protocol 1: Generalized Synthesis of [¹³C, ¹⁵N]-Zileuton
This protocol is a generalized representation based on known synthetic routes for Zileuton and its analogs.[14][15] The specific labeling steps are highlighted. Safety Precaution: All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Step 1: Synthesis of the Labeled N-Hydroxyurea Precursor
-
This step involves the synthesis of N-hydroxyurea labeled with ¹³C and/or ¹⁵N. For example, reacting [¹³C]phosgene with [¹⁵N]hydroxylamine and then [¹⁵N]ammonia. The specific route will depend on the desired labeling pattern and the availability of starting materials.
Step 2: Synthesis of 1-(1-Benzo[b]thien-2-yl)ethanol
-
This intermediate is typically synthesized from 2-acetylbenzo[b]thiophene via reduction. This portion of the molecule is usually unlabeled unless specific labeling of the benzothiophene ring is desired.
Step 3: Coupling Reaction to Form Labeled Zileuton
-
Dissolve 1-(1-Benzo[b]thien-2-yl)ethanol (1 equivalent) in a suitable anhydrous solvent (e.g., toluene).
-
Add the labeled N-hydroxyurea precursor (e.g., [¹³C, ¹⁵N₂]-N-hydroxyurea) (1.1 equivalents).
-
Add an acid catalyst (e.g., methanesulfonic acid) and heat the reaction mixture under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture and proceed with aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).
Step 4: Purification of Labeled Zileuton
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product often requires purification by column chromatography on silica gel.[14]
-
For high-purity material, further purification by preparative HPLC or recrystallization from a suitable solvent system (e.g., acetone/cyclohexane or ethyl acetate) is recommended.[14]
Protocol 2: Quality Control by LC-MS
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the final product in a suitable solvent like DMSO.[13] Dilute this stock solution to a final concentration of ~1-10 µg/mL in the mobile phase.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Full scan mode to observe the molecular ion [M+H]⁺.
-
Data Interpretation:
-
Confirm the presence of a peak at the expected m/z for the labeled Zileuton.
-
Calculate the isotopic enrichment by comparing the peak intensities of the labeled ion and any residual unlabeled ion.
-
Assess chemical purity by integrating the peak area of Zileuton relative to any impurity peaks in the chromatogram.
-
-
Section 4: Visualizations
Diagrams of Workflows and Pathways
Caption: Generalized synthetic workflow for producing isotopically labeled Zileuton.
Caption: Troubleshooting workflow for diagnosing low isotopic enrichment.
Caption: Logical relationships in the formation of impurities during synthesis.
References
- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 4. labinsights.nl [labinsights.nl]
- 5. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a 13C-methylene-labeled isoleucine precursor as a useful tool for studying protein side-chain interactions and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 9. veeprho.com [veeprho.com]
- 10. Stability evaluation of compounded hydroxyurea 100 mg/mL oral liquids using a novel analytical method involving chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stability of extemporaneously prepared hydroxyurea solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. US9670176B2 - Process for the preparation of zileuton - Google Patents [patents.google.com]
- 15. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zileutin Analysis for Low-Concentration Samples
Welcome to the technical support center for the analysis of Zileuton, particularly in low-concentration biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Method Performance and Comparison
For researchers selecting a suitable analytical method, the following table summarizes the performance of various validated techniques for Zileuton quantification in human plasma. This allows for an at-a-glance comparison of key validation parameters.
| Parameter | HPLC-UV Method | LC-MS/MS Method 1 | LC-MS/MS Method 2 |
| Linearity Range | 500 - 10,000 ng/mL[1] | 50.5 - 10,012.7 ng/mL[2][3] | 3.05 - 20,000 ng/mL[4] |
| Lower Limit of Quantification (LLOQ) | 500 ng/mL[1] | 50.5 ng/mL[2][3] | 3.05 ng/mL[4] |
| Mean Extraction Recovery | 79.13%[1] | Not explicitly stated | Not explicitly stated |
| Internal Standard (IS) Recovery | 81.36% (Phenacetin)[1] | Not explicitly stated | Not explicitly stated |
| Intra-day Precision (%RSD) | < 15%[1] | Not explicitly stated | 3.4 - 5.3%[4] |
| Inter-day Precision (%RSD) | < 15%[1] | Not explicitly stated | 4.5 - 7.3%[4] |
| Inter-day Accuracy | Not explicitly stated | Not explicitly stated | 100 - 107%[4] |
Refined Experimental Protocol: LC-MS/MS Analysis
This section details a refined liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive quantification of Zileuton in human plasma.
1. Preparation of Standards and Quality Control Samples
-
Stock Solution: Prepare a 1000 µg/mL stock solution of Zileuton in methanol.[1]
-
Working Standards: Dilute the stock solution with methanol to prepare working standards at concentrations ranging from 25 to 500 µg/mL.[1]
-
Calibration Curve (CC) Standards: Spike 20 µL of each working standard solution into 1 mL aliquots of blank human plasma to obtain final concentrations for the calibration curve. A typical range is 50.5 to 10,012.7 ng/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples in a similar manner at low, medium, and high concentrations (e.g., 1000, 4000, and 8000 ng/mL).[1]
-
Internal Standard (IS) Solution: Prepare a stock solution of a suitable internal standard (e.g., Zileuton-d4 or Phenacetin) in methanol. A working solution of 250 µg/mL is often used.[1][2]
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of plasma sample (CC, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex the mixture for 1 minute.
-
Add 5 mL of an appropriate extraction solvent (diethyl ether or methyl tert-butyl ether have been shown to be effective).[1][2]
-
Vortex thoroughly for an additional 1-2 minutes.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3. Chromatographic and Mass Spectrometric Conditions
-
LC Column: A C18 column (e.g., HiQsil C18, 250 mm x 4.6 mm, 5 µm or Discovery C18, 100 x 4.6 mm, 5 µm) is commonly used.[1][2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of an ammonium acetate buffer and methanol (e.g., 10:90 v/v) is effective.[2] For HPLC-UV, a mobile phase of tetrahydrofuran and water (45:55, v/v) has been used.[1]
-
Detection:
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Zileuton in low-concentration samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Sample Degradation: Zileuton may be unstable under certain conditions. | Ensure proper sample handling and storage. Zileuton is reported to be stable in human plasma for 6 hours at room temperature and for 30 days at -20°C, including through three freeze-thaw cycles.[1] |
| Inefficient Extraction: The chosen solvent or procedure may not be optimal. | Optimize the liquid-liquid extraction procedure. Diethyl ether and methyl tert-butyl ether are effective extraction solvents.[1][2] Ensure thorough vortexing and complete phase separation. | |
| Instrument Sensitivity: The detector may not be sensitive enough for low concentrations. | For very low concentrations, LC-MS/MS is recommended over HPLC-UV due to its higher sensitivity and selectivity.[2][4] | |
| Poor Peak Shape (Tailing or Fronting) | Column Issues: The analytical column may be degraded or contaminated. | Flush the column with a strong solvent or replace it if necessary. |
| Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal. | Adjust the mobile phase composition and pH to improve peak shape. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Variations in pipetting, extraction, or reconstitution can lead to inconsistent results. | Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and automated liquid handlers if available. |
| Matrix Effects (in LC-MS/MS): Co-eluting endogenous components from the plasma can suppress or enhance the analyte signal. | Use a deuterated internal standard like Zileuton-d4 to compensate for matrix effects.[2] Evaluate matrix effects during method validation by comparing the response in post-extraction spiked samples to that in neat solutions. | |
| Non-linear Calibration Curve | Detector Saturation: At high concentrations, the detector response may become non-linear. | Ensure the concentration range of your calibration standards is within the linear dynamic range of the detector. |
| Heteroscedasticity: The variance of the data may not be constant across the concentration range, especially at lower concentrations. | Use a weighted least squares regression with a weighting factor of 1/x or 1/x² to improve the accuracy of the calibration curve at the lower end.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for analyzing Zileuton at low concentrations?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying Zileuton at low concentrations in biological matrices.[2][4] It offers lower limits of detection and quantification compared to HPLC-UV methods.
Q2: How can I improve the recovery of Zileuton during sample extraction?
A2: To improve recovery, optimize the liquid-liquid extraction protocol. Experiment with different organic solvents; diethyl ether and ethyl acetate have been shown to provide good recovery for Zileuton.[1] Ensure the pH of the aqueous phase is optimized to keep Zileuton in its non-ionized form, which is more soluble in organic solvents.
Q3: What are the key stability considerations for Zileuton in plasma samples?
A3: Zileuton has demonstrated stability in human plasma for at least 6 hours at room temperature and for 30 days when stored at -20°C. It is also stable through at least three freeze-thaw cycles.[1] It is crucial to perform stability studies as part of method validation to ensure sample integrity under your specific laboratory conditions.
Q4: Is a deuterated internal standard necessary for LC-MS/MS analysis?
A4: While not strictly mandatory, using a deuterated internal standard such as Zileuton-d4 is highly recommended for LC-MS/MS analysis.[2] It closely mimics the chromatographic behavior and ionization of the analyte, effectively compensating for variations in sample preparation and matrix effects, which leads to improved accuracy and precision.
Q5: What should I do if I observe significant matrix effects in my LC-MS/MS analysis?
A5: If significant matrix effects are observed, consider further sample cleanup steps, such as solid-phase extraction (SPE), to remove interfering endogenous components. Additionally, ensure the use of a suitable internal standard, preferably a stable isotope-labeled version of the analyte. Modifying the chromatographic conditions to better separate Zileuton from interfering peaks can also be beneficial.
Visualizing the Workflow
The following diagram illustrates the general workflow for the analysis of Zileuton in low-concentration samples.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Zileuton Chromatographic Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor chromatographic peak shape for Zileuton.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing when analyzing Zileuton?
Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue in HPLC. For Zileuton, a moderately polar compound, the primary causes include:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns can interact with polar functional groups on the Zileuton molecule.[1][2][3] This secondary interaction mechanism leads to peak tailing. Zileuton possesses a hydroxyurea group which can be prone to such interactions.
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, interactions between Zileuton and the stationary phase can be inconsistent, leading to tailing.[1][2]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path, causing peak distortion.[1][4] Similarly, degradation of the stationary phase will lead to poor peak shape.
-
Low Mobile Phase Buffer Concentration: Inadequate buffering can lead to pH shifts on the column, causing peak tailing, especially if the sample is dissolved in a solvent with a different pH than the mobile phase.
Q2: My Zileuton peak is fronting. What could be the cause?
Peak fronting, where the front of the peak is broader than the back, is often caused by:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak.[5][6][7] This can be due to either a high concentration or a large injection volume.[7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte molecules will travel through the initial part of the column too quickly, causing peak fronting.[5][8]
-
Poorly Packed Column or Column Collapse: A void at the column inlet or a collapsed packing bed can lead to a non-uniform flow path and result in peak fronting.[4][5]
Q3: What type of HPLC column is recommended for good Zileuton peak shape?
Based on validated methods, C18 columns are commonly and successfully used for Zileuton analysis.[9][10][11][12][13] To minimize peak tailing due to silanol interactions, it is advisable to use a modern, high-purity silica column with end-capping.[1] A column with low silanol activity would be a good choice.[14]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for Zileuton.
Problem: My Zileuton peak has poor symmetry (tailing or fronting).
Step 1: Initial Assessment and Information Gathering
-
Characterize the Problem: Is the peak tailing or fronting? Is it affecting all peaks or just Zileuton?
-
Review Your Method: Compare your current chromatographic conditions to the validated methods summarized in Table 1. Pay close attention to the column, mobile phase composition and pH, and flow rate.
Step 2: Troubleshooting Peak Tailing
-
Question: Is your mobile phase pH optimized?
-
Action: Zileuton has a pKa, and operating the mobile phase at a pH that ensures its consistent ionization state is crucial. One successful method adjusted the ammonium acetate buffer to pH 7.5.[9] Another used a mobile phase containing 1% glacial acetic acid.[15] Consider adjusting your mobile phase pH. For basic compounds that interact with acidic silanols, a lower pH (around 3) can protonate the silanols and reduce these interactions.[1]
-
-
Question: Are you using an appropriate column?
-
Action: If you are using an older silica-based column, consider switching to a modern, end-capped C18 column or a column specifically designed for low silanol activity.[14]
-
-
Question: Could there be secondary interactions with the stationary phase?
-
Action: Adding a competitive agent to the mobile phase, such as a small concentration of an amine modifier like triethylamine (TEA), can help to block active silanol sites. However, be mindful that this can alter selectivity.
-
-
Question: Is your column contaminated?
-
Action: Try flushing the column with a strong solvent (e.g., isopropanol, acetonitrile). If this doesn't resolve the issue, consider replacing the column. Using a guard column can help protect the analytical column from contamination.[4]
-
Step 3: Troubleshooting Peak Fronting
-
Question: Is column overload a possibility?
-
Action: Reduce the concentration of your sample and re-inject. If the peak shape improves, you are likely overloading the column. Dilute your sample or reduce the injection volume.[7]
-
-
Question: Is your sample solvent compatible with the mobile phase?
-
Action: Ideally, dissolve your sample in the mobile phase itself.[16] If this is not possible due to solubility issues, use a solvent that is weaker than or of similar strength to your mobile phase.[5] Zileuton is very slightly soluble in water.[15] Several methods dissolve the Zileuton standard in the mobile phase or methanol.[13][15]
-
-
Question: Could your column be damaged?
-
Action: A sudden appearance of peak fronting could indicate a void at the column inlet. Reversing and flushing the column (if permitted by the manufacturer) may sometimes resolve this. However, in many cases, the column will need to be replaced.[4]
-
Summary of Successful Chromatographic Conditions for Zileuton
| Parameter | Method 1 (LC-MS/MS)[10][11][12] | Method 2 (RP-HPLC)[15] | Method 3 (HPLC)[13] | Method 4 (RP-HPLC)[17] |
| Column | Discovery C18 (100 x 4.6 mm, 5 µm) | Flowrosil C18 (250 mm x 4.6 mm, 5 µm) | Syncronis C18 (50 x 2.1mm, 5 µm) | HiQsil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 1 mM Ammonium Acetate Buffer : Methanol (10:90) | Methanol : Acetonitrile : 1% Glacial Acetic Acid (70:10:20 v/v) | Acetonitrile : Water (30:70 v/v) | Tetrahydrofuran : Water (45:55 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.2 mL/min | 1.0 mL/min |
| Detection | MS/MS | UV at 230 nm | UV at 227 nm | UV at 230 nm |
| Run Time | 2 min | 10 min | Not specified | 10 min |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Method for Zileuton in Human Plasma [9][10][11][12]
-
Sample Preparation: Zileuton is extracted from human plasma via liquid-liquid extraction using methyl tert-butyl ether.
-
Mobile Phase Preparation: The mobile phase consists of a 10:90 (v/v) mixture of 1 mM ammonium acetate buffer and methanol. The ammonium acetate buffer is prepared by dissolving approximately 38 mg of ammonium acetate in 500 mL of milli-Q water, with the pH adjusted to 7.5 using an ammonia solution.[9]
-
Chromatographic Conditions:
-
Column: Discovery C18 (100 x 4.6 mm, 5 µm)
-
Mobile Phase: 1 mM Ammonium Acetate Buffer : Methanol (10:90)
-
Flow Rate: 1.0 mL/min (isocratic elution)
-
Column Temperature: Ambient
-
Injection Volume: Not specified
-
Detection: Tandem Mass Spectrometry (MS/MS) in positive ion mode.
-
Protocol 2: RP-HPLC Method for Zileuton in Tablet Formulation [15]
-
Sample Preparation: A stock solution of 100 µg/mL is prepared by dissolving 50 mg of pure Zileuton in the mobile phase in a 50 mL volumetric flask. Working standards are prepared by further dilution with the mobile phase.
-
Mobile Phase Preparation: A mixture of 700 mL of HPLC grade methanol, 100 mL of HPLC grade acetonitrile, and 200 mL of 1% glacial acetic acid (prepared by mixing 2 mL of glacial acetic acid in 200 mL of HPLC grade water) is prepared. The mobile phase is sonicated for 10 minutes and filtered through a 0.45 µm membrane filter.
-
Chromatographic Conditions:
-
Column: Flowrosil C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol : Acetonitrile : 1% Glacial Acetic Acid (70:10:20 v/v)
-
Flow Rate: 1.0 mL/min (isocratic elution)
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Detection: UV at 230 nm
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor Zileuton peak shape.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. perkinelmer.com [perkinelmer.com]
- 8. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 9. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Separation of Zileuton on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. chiraltech.com [chiraltech.com]
- 17. impactfactor.org [impactfactor.org]
Validation & Comparative
comparative pharmacokinetic analysis of different Zileuton formulations
For Researchers, Scientists, and Drug Development Professionals
Zileuton, a 5-lipoxygenase inhibitor, is a critical therapeutic agent for the management of chronic asthma. Its efficacy is intrinsically linked to its pharmacokinetic profile, which can be significantly influenced by its formulation. This guide provides an objective comparison of the pharmacokinetic performance of different Zileuton formulations, including immediate-release (IR), extended-release (ER), and novel nanocrystal formulations. The information herein is supported by experimental data to aid researchers and drug development professionals in their understanding and evaluation of Zileuton delivery systems.
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of various Zileuton formulations are summarized in the table below. These data highlight the differences in absorption, distribution, metabolism, and excretion among the formulations.
| Formulation | Dose | Subject | Fed/Fasted State | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) |
| Immediate-Release (IR) | 600 mg | Healthy Adults | Fasted | 4.98 | 1.7 | 19.2 | ~2.5 |
| Immediate-Release (IR) | 600 mg (q6h) | Healthy Males | - | 4.37 ± 1.02 | 1.5 ± 0.9 | - | - |
| Extended-Release (ER) | 1200 mg | Healthy Adults | Fasted | 3.1 (39% of IR) | 2.6 | 22.5 (57% of IR) | 3.2 |
| Extended-Release (ER) | 1200 mg | Healthy Adults | Fed (High-Fat) | 3.7 (46% of IR) | 4.3 | 30 (76% of IR) | - |
| Nanocrystal Drug (NDZ) | 30 mg/kg | Male Rats | - | - | 2 | - | - |
| Nanocrystal Drug (NDZ) | 30 mg/kg | Female Rats | - | - | 1 | - | - |
| Active Pharmaceutical Ingredient (API) | 30 mg/kg | Male Rats | - | - | 1 | - | - |
| Active Pharmaceutical Ingredient (API) | 30 mg/kg | Female Rats | - | - | 2 | - | - |
Note: The data presented are compiled from various studies and may not be directly comparable due to differences in study design, subject populations, and analytical methodologies.
Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic analysis of Zileuton formulations.
Bioanalytical Method for Zileuton Quantification in Plasma
A selective and sensitive liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed for the quantification of Zileuton in human plasma.[1][2][3]
-
Sample Preparation: Zileuton and an internal standard (e.g., deuterated Zileuton) are extracted from plasma using liquid-liquid extraction with a solvent like methyl tert-butyl ether.[1][3]
-
Chromatographic Separation: The separation is achieved on a C18 column with an isocratic mobile phase, for instance, a mixture of 1 mM ammonium acetate buffer and methanol (10:90 v/v).[1][3]
-
Mass Spectrometric Detection: Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode.[1][3] For Zileuton, the transition could be m/z 237.3 → 161.2 in positive ion mode.[1][3]
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with regulatory guidelines.[1][2][3]
Pharmacokinetic Study Design
A typical pharmacokinetic study for a new Zileuton formulation would follow the workflow depicted below.
Caption: Workflow of a typical pharmacokinetic study for a new drug formulation.
Discussion of Formulations
Immediate-Release (IR) Formulation
The immediate-release formulation of Zileuton is rapidly absorbed, with a time to maximum concentration (Tmax) of approximately 1.7 hours.[4][5][6] Its relatively short half-life of about 2.5 hours necessitates frequent dosing, typically four times a day, to maintain therapeutic plasma concentrations.[4][7][8]
Extended-Release (ER) Formulation
The extended-release formulation was developed to improve patient compliance by allowing for twice-daily dosing.[8] Compared to the IR formulation, the ER version exhibits a lower maximum plasma concentration (Cmax) and a delayed Tmax.[4] Food has a significant impact on the bioavailability of the ER formulation, with a high-fat meal increasing both Cmax and the area under the curve (AUC).[4] While the bioavailability of the ER formulation is generally lower than the IR formulation, it provides a more sustained plasma concentration over a 24-hour period.[7][9]
Nanocrystal Formulation
To address the poor solubility of Zileuton, a Biopharmaceutical Classification System (BCS) Class II drug, a nanocrystal formulation has been investigated.[10][11] In preclinical studies using rats, this formulation demonstrated differences in pharmacokinetic parameters based on gender.[10][11][12][13] Female rats showed higher plasma levels of Zileuton compared to male rats.[10][11][12][13] These findings suggest that gender should be a consideration in the preclinical evaluation of Zileuton formulations to optimize dosing strategies.[10]
Zileuton Signaling Pathway and Mechanism of Action
Zileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase enzyme. This enzyme is crucial for the synthesis of leukotrienes, which are potent inflammatory mediators involved in the pathophysiology of asthma.
Caption: Mechanism of action of Zileuton in the leukotriene synthesis pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of the 5-lipoxygenase inhibitor zileuton in human plasma using high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Articles [globalrx.com]
- 8. Zileuton - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. fda.gov [fda.gov]
- 11. Comparative pharmacokinetics of Zileuton’s active pharmaceutical ingredient, nanocrystal-drug, and physical mixture in male and female Sprague Dawley rats | FDA [fda.gov]
- 12. Evaluation of gender differences in the pharmacokinetics of oral zileuton nanocrystalline formulation using a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of gender differences in the pharmacokinetics of oral zileuton nanocrystalline formulation using a rat model - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Zileuton Metabolite Identification: A Comparison Guide to Using Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the confident identification of Zileuton metabolites, with a focus on the use of stable isotope-labeled standards. We present supporting experimental data, detailed protocols, and a comparative analysis of alternative approaches to assist researchers in selecting the most appropriate methods for their drug metabolism studies.
Introduction
Zileuton, an inhibitor of the 5-lipoxygenase enzyme, is a crucial therapeutic agent in the management of asthma.[1][2] Understanding its metabolic fate is paramount for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall safety. The primary metabolites of Zileuton are glucuronide conjugates and an N-dehydroxylated metabolite, formed mainly through metabolism by cytochrome P450 enzymes (CYP1A2, 2C9, and 3A4).[2][3] Accurate identification of these metabolites is a critical step in drug development and clinical monitoring. Stable isotope-labeled internal standards are widely considered the gold standard for unequivocal metabolite identification and accurate quantification in mass spectrometry-based metabolomics.[4][5] This guide will delve into the practical application of this technique for Zileuton metabolite identification and compare it with other available methods.
Data Presentation: Quantitative Comparison
The use of a stable isotope-labeled internal standard, such as deuterated Zileuton (Zileuton-D4), allows for precise differentiation between the analyte and the standard in a mass spectrometer due to their mass difference. The following table summarizes the key quantitative parameters for the analysis of Zileuton and its deuterated standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Zileuton (Unlabeled) | 237.3 | 161.2 |
| Zileuton-D4 (Labeled) | 241.2 | 161.1 |
Table 1: Multiple Reaction Monitoring (MRM) transitions for unlabeled and deuterated Zileuton.
The distinct precursor ion masses allow for the selective monitoring of both the drug and its labeled internal standard, while the similar product ion confirms the structural relationship. This co-eluting internal standard effectively corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.
Experimental Protocols
Synthesis of Deuterated Zileuton (Zileuton-D4)
-
Catalytic Hydrogen-Deuterium Exchange: This method involves the use of a catalyst (e.g., palladium on carbon) in the presence of deuterium gas (D2) or a deuterium source like D2O to replace hydrogen atoms with deuterium atoms at specific positions in the molecule.
-
Acid- or Base-Catalyzed Exchange: In this approach, an acid or base is used to facilitate the exchange of labile protons with deuterium from a deuterated solvent.
-
Use of Deuterated Reagents: Incorporating deuterium can be achieved by using deuterated starting materials or reagents in the chemical synthesis of the drug molecule.
For Zileuton, deuteration would likely target the ethyl group to achieve a stable D4 label.
LC-MS/MS Analysis of Zileuton and its Metabolites
The following is a representative protocol for the analysis of Zileuton in human plasma, adapted from validated methods.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 50 µL of Zileuton-D4 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex for 10 seconds.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zileuton: 237.3 -> 161.2
-
Zileuton-D4: 241.2 -> 161.1
-
-
Collision Energy: Optimized for each transition.
-
Source Temperature: 500°C.
Mandatory Visualization
Zileuton Metabolism and Mechanism of Action
Zileuton's inhibition of the 5-lipoxygenase pathway and its metabolism.
Experimental Workflow for Metabolite Identification
Workflow for Zileuton metabolite identification using a labeled standard.
Comparison with Alternatives
While the use of stable isotope-labeled standards is the preferred method for definitive metabolite identification, other approaches can be employed, particularly in the discovery phase of research.
| Method | Advantages | Disadvantages |
| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass measurements, enabling the determination of elemental composition. | Cannot distinguish between isomers. Requires high-resolution instrumentation. |
| Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Matching | Can provide structural information by comparing fragmentation patterns to databases or in-silico predictions. | Databases may be incomplete. Fragmentation can be complex and difficult to interpret for novel metabolites. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information for definitive identification. | Requires larger sample amounts and is less sensitive than MS. |
| Retention Time Matching with Authentic Standards | Confirms identity by comparing the chromatographic retention time with a known standard. | Requires the synthesis or commercial availability of all potential metabolite standards. |
Table 2: Comparison of alternative methods for metabolite identification.
Conclusion
The use of stable isotope-labeled internal standards, such as Zileuton-D4, in conjunction with LC-MS/MS provides the most robust and reliable method for the definitive identification and accurate quantification of Zileuton metabolites. This approach overcomes the limitations of alternative methods by providing an internal reference that co-elutes with the analyte of interest, correcting for analytical variability and confirming structural identity through a predictable mass shift. While other techniques have their merits, particularly in exploratory studies, the use of labeled standards remains the gold standard for confirmatory analysis in drug metabolism research.
References
- 1. Zileuton - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
The Clear Advantage: Why ¹³C,¹⁵N-Labeled Standards Surpass Deuterated Standards for Zileuton Bioanalysis
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for the quantitative analysis of Zileuton.
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of the assay. While deuterated standards have been traditionally utilized due to their cost-effectiveness, stable isotope-labeled (SIL) internal standards incorporating ¹³C and ¹⁵N are increasingly recognized as the superior choice. This guide provides a detailed comparison of ¹³C,¹⁵N-labeled Zileuton versus deuterated Zileuton as internal standards, supported by experimental data and established scientific principles.
Executive Summary
For the quantitative analysis of Zileuton, a 5-lipoxygenase inhibitor used in the treatment of asthma, the use of ¹³C,¹⁵N-labeled internal standards offers significant advantages over deuterated standards.[1][2][3][4] These benefits include enhanced isotopic stability, co-elution with the analyte, and improved compensation for matrix effects, ultimately leading to more reliable and accurate pharmacokinetic and bioequivalence studies. While deuterated standards are more readily available and less expensive, they are susceptible to several drawbacks that can compromise data quality.[4][5][6]
Key Performance Comparison: ¹³C,¹⁵N-Zileuton vs. Deuterated Zileuton
The following table summarizes the key performance differences based on typical experimental observations in bioanalytical method development.
| Performance Metric | ¹³C,¹⁵N-Labeled Zileuton | Deuterated Zileuton (Zileuton-d4) | Rationale & Implications |
| Chromatographic Co-elution | Complete co-elution with native Zileuton | Partial separation from native Zileuton | The larger mass difference between deuterium and hydrogen can lead to slight differences in physicochemical properties, causing a chromatographic shift.[1][6] Co-elution is critical for accurate compensation of matrix effects, which can vary across the chromatographic peak. |
| Isotopic Stability | High stability, no back-exchange | Potential for H/D back-exchange | Deuterium atoms, especially those on heteroatoms or activated carbon positions, can be susceptible to exchange with protons from the solvent or matrix, leading to a loss of the isotopic label and inaccurate quantification.[1][5][6] ¹³C and ¹⁵N isotopes are integrated into the carbon and nitrogen backbone and are not exchangeable.[5] |
| Matrix Effect Compensation | Superior compensation due to identical elution profile | Variable and potentially incomplete compensation | Because the ¹³C,¹⁵N-labeled standard experiences the exact same matrix effects at the exact same time as the analyte, it provides a more accurate correction.[2] Partial chromatographic separation of the deuterated standard can lead to differential ion suppression or enhancement.[6] |
| Metabolic Stability | Identical to native Zileuton | Potential for altered metabolism ("metabolic switching") | The stronger C-D bond compared to the C-H bond can alter the rate of metabolism at the site of deuteration.[7][8][9] This can lead to a change in the metabolic profile of the internal standard compared to the analyte, affecting quantification if the standard is added early in the sample preparation process. |
| Accuracy & Precision | Higher accuracy and precision | Acceptable, but potentially compromised | The culmination of co-elution, isotopic stability, and superior matrix effect compensation results in more reliable and reproducible data with ¹³C,¹⁵N-labeled standards. |
Experimental Protocols
The following provides a generalized experimental protocol for the bioanalysis of Zileuton in human plasma using LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples and internal standard working solutions at room temperature.
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (either ¹³C,¹⁵N-Zileuton or Zileuton-d4).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[10]
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: Shimadzu or Waters Acquity UPLC system
-
Column: C18 column (e.g., 100 x 4.6 mm, 5 µm)[10]
-
Mobile Phase: 1 mM Ammonium Acetate Buffer: Methanol (10:90, v/v)[10]
-
Flow Rate: 1.0 mL/min[10]
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or Waters Xevo TQ-S)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
Visualizing the Concepts
To better illustrate the key concepts discussed, the following diagrams are provided.
References
- 1. ukisotope.com [ukisotope.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. osti.gov [osti.gov]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Zileuton Quantification Methods for Inter-Laboratory Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the two primary analytical methods used for the quantification of Zileuton in biological matrices: Reverse Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information herein is collated from validated methods to assist laboratories in selecting and implementing the most suitable technique for their research and development needs.
Quantitative Performance Data
The performance of analytical methods is critical for ensuring the reliability and reproducibility of experimental results. Below is a summary of validation data for Zileuton quantification using RP-HPLC-UV and LC-MS/MS methods.
Table 1: Comparison of Quantitative Parameters for Zileuton Quantification Methods
| Parameter | RP-HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 5-30 µg/mL[1][2] | 50.5-10,012.7 ng/mL[3][4][5] |
| Correlation Coefficient (r²) | >0.999[1][2] | Not explicitly stated, but linearity is confirmed within the range. |
| Limit of Quantification (LOQ) | 5 µg/mL (as lowest point of linearity range)[1][2] | 50.5 ng/mL[3] |
| Accuracy (% Recovery) | 98-102%[6] | Within ±15% of nominal concentration[7] |
| Precision (%RSD) | < 2%[1][2] | < 15%[7] |
| Mean Recovery (%) | Not explicitly stated | 84.2%[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful replication of analytical assays. The following sections outline the key steps for each quantification method.
RP-HPLC-UV Method Protocol
This method is suitable for the quantification of Zileuton in bulk and pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.[1][2]
-
Chromatographic Column : A C18 column (e.g., Flowrosil C18, 250 mm x 4.6 mm, 5 µm) is typically employed.[1][2]
-
Mobile Phase : A mixture of methanol, acetonitrile, and 1% glacial acetic acid in a ratio of 70:10:20 (v/v/v) is a common mobile phase.[1][2]
-
Flow Rate : The flow rate is maintained at 1.0 mL/min.[1][2]
-
Detection Wavelength : UV detection is performed at 230 nm.[1][2]
-
Sample Preparation : For tablet formulations, a weight equivalent to 10 mg of Zileuton is dissolved in the mobile phase, made up to a specific volume, and filtered.[6] For plasma samples, a liquid-liquid extraction is performed.[7]
LC-MS/MS Method Protocol
This method offers high sensitivity and selectivity for the quantification of Zileuton in human plasma.[3][4][5]
-
Instrumentation : A liquid chromatography system coupled with a tandem mass spectrometer is required.[3][4][5]
-
Chromatographic Column : A C18 column (e.g., Discovery C18, 100 x 4.6 mm, 5 µm) is used for separation.[3][4][5]
-
Mobile Phase : The mobile phase typically consists of a 1 mM ammonium acetate buffer and methanol in a 10:90 ratio.[3][4][5]
-
Flow Rate : An isocratic elution is performed at a flow rate of 1.0 mL/min.[3][4][5]
-
Ionization and Detection : The analysis is performed in the positive ion mode using multiple reaction monitoring (MRM). The mass transition for Zileuton is m/z 237.3 → 161.2.[3][4][5]
-
Internal Standard : A deuterated internal standard, such as Zileuton D4, is used for accurate quantification, with a mass transition of m/z 241.2 → 161.1.[3][4][5]
-
Sample Preparation : Zileuton is extracted from plasma using liquid-liquid extraction with methyl tert-butyl ether.[3][4][5]
Inter-Laboratory Comparison Workflow
To ensure consistency and reliability of analytical results across different laboratories, a structured inter-laboratory comparison is essential. The following diagram illustrates a typical workflow for such a study.
Caption: General workflow for an inter-laboratory comparison study.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography-mass spectrometry method for the determination of zileuton in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Liquid Chromatography-Mass Spectrometry Method for the Determination of Zileuton in Human Plasma [mdpi.com]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. impactfactor.org [impactfactor.org]
A Comparative Guide to Stable Isotope Labeled Zileuton Internal Standards
For researchers and drug development professionals engaged in the quantitative analysis of Zileuton, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, particularly in complex biological matrices. This guide provides a comparative overview of Zileuton-13C2,15N and an alternative deuterated standard, Zileuton-d4, to aid in the selection of the most appropriate internal standard for your analytical needs.
Comparison of Zileuton Stable Isotope Labeled Standards
The ideal internal standard should co-elute with the analyte of interest while being mass-spectrometrically distinct, thus compensating for variability in sample preparation and instrument response. Both this compound and Zileuton-d4 are designed for this purpose.
While a specific Certificate of Analysis with quantitative purity data for this compound was not publicly available at the time of this review, information on Zileuton-d4 and the unlabeled Zileuton is presented below for comparison. It is common for suppliers of stable isotope-labeled standards to provide a Certificate of Analysis detailing chemical and isotopic purity upon purchase.
Table 1: Comparison of Zileuton and Stable Isotope Labeled Analogues
| Parameter | Zileuton (Unlabeled) | Zileuton-d4 | This compound |
| Molecular Formula | C₁₁H₁₂N₂O₂S | C₁₁H₈D₄N₂O₂S | ¹³C₂C₉H₁₂¹⁵NN¹⁴NO₂S |
| Molecular Weight | 236.29 g/mol | 240.3 g/mol | ~239.27 g/mol |
| Chemical Purity | 100% (by HPLC)[1] | ≥95% (Zileuton) | Data not publicly available |
| Isotopic Enrichment | Not Applicable | ≥99% deuterated forms (d₁-d₄) | Data not publicly available |
| Unlabeled (d₀) Content | Not Applicable | ≤1% d₀ | Data not publicly available |
Experimental Performance and Methodologies
The performance of a stable isotope-labeled internal standard is best evaluated within the context of a specific analytical method. A validated liquid chromatography-mass spectrometry (LC-MS) method for the determination of Zileuton in human plasma utilizing Zileuton-d4 as an internal standard provides a practical example of its application.
Experimental Protocol: Quantification of Zileuton in Human Plasma by LC-MS
This protocol is adapted from a validated bioanalytical method and is intended for informational purposes.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.2 mL of human plasma, add the internal standard solution (Zileuton-d4).
-
Perform liquid-liquid extraction using methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
2. Liquid Chromatography Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent (e.g., methanol or acetonitrile) and water, often with a modifier like formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: Appropriate for the instrument and desired sensitivity.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Zileuton: 237.3 → 161.2
-
Zileuton-d4 (Internal Standard): 241.2 → 161.1
-
4. Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of unlabeled Zileuton into blank plasma.
-
Process the calibration standards and quality control samples alongside the unknown samples.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of Zileuton in the unknown samples by interpolating from the linear regression of the calibration curve.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in utilizing these standards, the following diagrams illustrate a typical experimental workflow and the decision-making process for selecting an appropriate internal standard.
Caption: A typical workflow for the quantification of Zileuton in plasma using a stable isotope-labeled internal standard.
Caption: A decision tree outlining the key criteria for selecting a suitable internal standard for mass spectrometry.
Conclusion
The selection of an appropriate stable isotope-labeled internal standard is a critical step in the development of robust and reliable quantitative bioanalytical methods. While Zileuton-d4 is a well-characterized option with readily available purity data and demonstrated utility in LC-MS applications, this compound offers an alternative with labeling on different atoms, which may be advantageous in specific metabolic studies. Researchers should consult with suppliers to obtain a Certificate of Analysis for this compound to ensure it meets the stringent purity requirements for their intended application. The experimental protocol and selection criteria provided in this guide offer a framework for the successful implementation of stable isotope dilution techniques in Zileuton analysis.
References
A Comparative Guide to the Isotopic Purity of Zileuton-¹³C₂,¹⁵N
For researchers, scientists, and drug development professionals utilizing stable isotope-labeled standards, ensuring the isotopic purity of these reagents is paramount for accurate and reproducible experimental results. This guide provides a detailed comparison of Zileuton-¹³C₂,¹⁵N and an alternative stable isotope-labeled standard, Zileuton-d4, with a focus on their isotopic purity, analytical methodologies for its evaluation, and the inherent advantages of each labeling strategy.
Comparison of Isotopic Purity
The selection of a stable isotope-labeled internal standard is a critical step in quantitative bioanalysis. The ideal standard exhibits high isotopic purity, chemical stability, and co-elutes with the analyte of interest. Below is a comparison of commercially available Zileuton-¹³C₂,¹⁵N and Zileuton-d4 based on manufacturer specifications.
| Parameter | Zileuton-¹³C₂,¹⁵N | Zileuton-d4 |
| Stated Isotopic Purity | >95% | ≥99% deuterated forms (d1-d4)[1][2] |
| Unlabeled Species (d0) | Not specified | ≤1%[2] |
| Label Type | ¹³C, ¹⁵N | Deuterium (²H) |
| Common Application | Internal standard for mass spectrometry | Internal standard for mass spectrometry[1] |
Advantages of ¹³C and ¹⁵N Labeling
Stable isotope labeling with ¹³C and ¹⁵N offers distinct advantages over deuteration. The carbon-13 and nitrogen-15 isotopes are chemically more stable than deuterium and are not susceptible to back-exchange with protons from the solvent or matrix. This inherent stability ensures the integrity of the labeled standard throughout sample preparation and analysis, leading to more accurate and reliable quantification.
Experimental Protocols for Isotopic Purity Evaluation
The isotopic purity of Zileuton-¹³C₂,¹⁵N and its alternatives can be rigorously evaluated using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the isotopic distribution of a labeled compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, it is possible to resolve and quantify the relative abundance of each isotopologue.
Methodology:
-
Sample Preparation: A stock solution of the stable isotope-labeled Zileuton standard is prepared in a suitable solvent, such as methanol or acetonitrile.
-
LC-HRMS Analysis: The sample is introduced into a high-resolution mass spectrometer, typically coupled with a liquid chromatography system (LC-HRMS), to separate the analyte from any potential impurities.
-
Data Acquisition: Mass spectra are acquired in full scan mode with high resolving power to distinguish between the different isotopic peaks.
-
Data Analysis: The isotopic cluster of the molecular ion is analyzed. The observed isotopic distribution is compared to the theoretical distribution for a given level of isotopic enrichment. The percentage of each isotopologue (e.g., M+0, M+1, M+2, M+3 for Zileuton-¹³C₂,¹⁵N) is calculated from the integrated peak areas in the mass spectrum. Corrections for the natural abundance of isotopes in the unlabeled portion of the molecule are applied to determine the true isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels within the molecule. For ¹³C and ¹⁵N labeled compounds, ¹³C-NMR and ¹⁵N-NMR, or inverse-detected techniques like ¹H-¹³C HSQC and ¹H-¹⁵N HSQC, can be employed.
Methodology:
-
Sample Preparation: A concentrated solution of the labeled Zileuton is prepared in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Data Acquisition: ¹³C and ¹⁵N NMR spectra are acquired. For enhanced sensitivity, two-dimensional correlation spectra can be run.
-
Data Analysis: The chemical shifts and coupling constants in the NMR spectra are analyzed to confirm that the isotopic labels are located at the intended positions. The presence and intensity of signals corresponding to the labeled and unlabeled positions can provide a quantitative measure of isotopic enrichment.
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive evaluation of the isotopic purity of a stable isotope-labeled standard like Zileuton-¹³C₂,¹⁵N.
References
Safety Operating Guide
Proper Disposal of Zileuton-13C2,15N: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe and compliant disposal of Zileuton-13C2,15N, a stable isotope-labeled compound. As this compound is not radioactive, its disposal should adhere to the protocols for non-hazardous chemical waste, in accordance with local, state, and federal regulations.
I. Pre-Disposal Planning and Hazard Assessment
Before beginning any work that will generate this compound waste, it is essential to have a disposal plan in place.
-
Consult the Safety Data Sheet (SDS): Although an SDS specific to this compound may not be available, the SDS for Zileuton provides crucial safety information. Zileuton is not classified as a hazardous waste, which guides the disposal pathway.
-
Review Institutional Policies: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for chemical waste disposal. Always consult and adhere to these internal guidelines.
-
Identify the Waste Stream: Determine the physical state of the waste (solid, liquid) and any other chemicals that may be present in the waste mixture. This will dictate the appropriate segregation and containerization.
II. Step-by-Step Disposal Procedure
The following procedure outlines the safe handling and disposal of this compound waste.
Step 1: Segregate the Waste
Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Place any solid this compound, such as unused reagent or contaminated consumables (e.g., weighing paper, gloves, pipette tips), into a designated solid chemical waste container.
-
Do not mix with biohazardous or radioactive waste.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound, such as solutions from experiments, in a dedicated liquid chemical waste container.
-
Ensure that incompatible chemicals are not mixed in the same container. For example, do not mix acidic waste with basic waste.
-
Step 2: Use Appropriate Waste Containers
The selection and use of proper waste containers are vital for safety and compliance.
-
Container Material: Use containers made of a material compatible with the waste. For this compound, which is often dissolved in organic solvents for experimental use, glass or chemically resistant plastic containers are appropriate.
-
Container Condition: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.
-
Headspace: Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Label the Waste Container Correctly
Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
Labeling: Affix a hazardous waste tag or your institution's specific chemical waste label to the container as soon as the first drop of waste is added.
-
Content Information: The label must include:
-
The words "Non-Hazardous Waste" (or as required by your institution).
-
The full chemical name: "this compound".
-
List all other constituents of the waste mixture with their approximate percentages.
-
The date when waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
-
Step 4: Store the Waste Safely
Waste must be stored safely in the laboratory pending pickup by a licensed waste disposal vendor.
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks or spills.
-
Container Closure: Keep waste containers securely closed at all times, except when adding waste.
Step 5: Arrange for Waste Pickup
-
Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policy (e.g., 12 months), contact your EHS department to arrange for a waste pickup.
-
Licensed Vendor: Your institution's EHS department will work with a licensed hazardous waste vendor for the final disposal, which will likely involve incineration for organic materials.
III. Quantitative Data Summary
For easy reference, the following table summarizes key quantitative parameters for the disposal of this compound.
| Parameter | Guideline | Rationale |
| Liquid Waste Container Headspace | Leave at least 10% of the container volume empty. | To accommodate for temperature-induced expansion of the liquid and its vapor. |
| Maximum Accumulation Volume (in SAA) | 55 gallons of non-hazardous waste. | Regulatory limit set by the EPA for Satellite Accumulation Areas. |
| Maximum Accumulation Time | 12 months from the accumulation start date. | Institutional and regulatory requirement to prevent long-term storage of waste in laboratories. |
| pH of Aqueous Waste for Sewer Disposal | Between 6.0 and 10.0 (if permitted by EHS). | Prevents corrosion of plumbing and protects aquatic life. Note: EHS approval is mandatory before any sewer disposal. |
IV. Experimental Protocols and Methodologies
This document provides procedural guidance for disposal and does not cite specific experimental protocols. Researchers using this compound should develop their experimental protocols in consultation with their institution's safety guidelines and include a waste disposal plan as part of the protocol.
V. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling Zileuton-13C2,15N
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling Zileuton-13C2,15N. The following procedures are designed to ensure the safe handling of this compound in a laboratory setting and to provide a clear, step-by-step plan for its use and disposal. The chemical and physical properties of this compound are considered identical to those of unlabeled Zileuton for the purposes of laboratory safety.
Immediate Safety and Emergency Information
In the event of exposure or accident, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If symptoms such as irritation or redness occur, seek medical attention.[1][2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 20 minutes, holding eyelids open. Remove contact lenses after the initial flushing. Seek immediate medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE), including a self-contained breathing apparatus for large spills.[1]
-
Avoid generating dust.[1]
-
Carefully sweep or vacuum up the spilled material and place it in a designated, labeled disposal container.[1]
-
Ventilate the area and wash the spill site with soap and water after the material has been removed.[1]
Operational Plan: From Receipt to Disposal
This section outlines the standard operating procedures for handling this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
2. Personal Protective Equipment (PPE):
The following PPE is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable. Inspect gloves for any tears or punctures before use.[4] |
| Eye Protection | Safety goggles or glasses | Must have side shields to provide full protection.[4][5] |
| Body Protection | Laboratory coat | To be worn at all times when handling the compound. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when there is a risk of generating dust.[4] |
3. Handling and Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid the formation of dust and aerosols.[2]
-
Wash hands thoroughly after handling the compound.[1]
4. Disposal Plan:
-
Dispose of unused this compound and any contaminated materials in accordance with all federal, state, and local regulations.
-
It is recommended to use a licensed hazardous material disposal company for the disposal of this compound.[3]
-
Do not dispose of the material down the drain or in regular trash.
Experimental Protocols
Detailed Methodology for In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay:
This protocol is a general guideline for assessing the inhibitory activity of this compound on 5-LOX.
-
Reagent Preparation:
-
Prepare a 50 mM Tris buffer (pH 7.5) containing 2 mM EDTA and 2 mM CaCl₂.
-
Dilute the 5-lipoxygenase (5-LOX) enzyme in the assay buffer to a concentration of 20,000 units/mL.
-
Dissolve this compound in DMSO to create a stock solution. Further dilutions should be made with the assay buffer.
-
Prepare a solution of linoleic acid (substrate) in ethanol.
-
-
Assay Procedure:
-
Incubate the diluted 5-LOX enzyme with varying concentrations of this compound for 10-15 minutes at 25°C.
-
Initiate the enzymatic reaction by adding the linoleic acid substrate.
-
Monitor the conversion of linoleic acid to hydroperoxy-octadecadienoate by measuring the change in absorbance at 234 nm using a UV-visible spectrophotometer.
-
The degree of enzyme inhibition is determined by the reduction in the rate of the reaction in the presence of the inhibitor.
-
Signaling Pathway and Experimental Workflow Diagrams
Zileuton's Mechanism of Action in the Leukotriene Synthesis Pathway:
Zileuton functions as a direct inhibitor of the 5-lipoxygenase (5-LOX) enzyme. This enzyme is a critical component in the biosynthetic pathway of leukotrienes, which are inflammatory mediators. By inhibiting 5-LOX, Zileuton effectively blocks the conversion of arachidonic acid into various leukotrienes, including LTB4, LTC4, LTD4, and LTE4.[6] This action leads to a reduction in the inflammatory processes associated with conditions like asthma.[2]
Caption: Zileuton inhibits the 5-lipoxygenase enzyme, blocking leukotriene synthesis.
Experimental Workflow for Handling this compound:
This diagram outlines the procedural flow for safely managing this compound from the moment it is received to its final disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
References
- 1. Development and validation of simple RP-HPLC-PDA analytical protocol for zileuton assisted with Design of Experiments for robustness determination - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. abcam.cn [abcam.cn]
- 4. Determination of a new 5-lipoxygenase inhibitor, zileuton, and its inactive N-dehydroxylated metabolite in plasma by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
